3-Ethyl-2,3-dimethyl-3H-indole
Description
Structure
3D Structure
Properties
CAS No. |
1798-39-6 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-ethyl-2,3-dimethylindole |
InChI |
InChI=1S/C12H15N/c1-4-12(3)9(2)13-11-8-6-5-7-10(11)12/h5-8H,4H2,1-3H3 |
InChI Key |
LVCJOTSREMDVNB-UHFFFAOYSA-N |
SMILES |
CCC1(C(=NC2=CC=CC=C21)C)C |
Canonical SMILES |
CCC1(C(=NC2=CC=CC=C21)C)C |
Synonyms |
3-Ethyl-2,3-dimethyl-3H-indole |
Origin of Product |
United States |
3-Ethyl-2,3-dimethyl-3H-indole (CAS 1798-39-6): A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary
For researchers and drug development professionals, the indolenine scaffold represents a highly privileged structural motif. 3-Ethyl-2,3-dimethyl-3H-indole (CAS 1798-39-6) is a specialized heterocyclic compound characterized by a pyrroline ring fused to a benzene core[1]. Unlike traditional 1H -indoles, this 3H -indole lacks an N–H bond, rendering the nitrogen atom available for quaternization. This distinct chemical reactivity makes it an indispensable precursor in the synthesis of advanced functional materials, particularly near-infrared (NIR) cyanine dyes and complex pharmacological pharmacophores[1].
This whitepaper provides an in-depth analysis of its physico-chemical properties, the mechanistic rationale behind its regioselective synthesis, and a self-validating experimental protocol designed for high-yield isolation.
Chemical Identity and Physico-Chemical Profiling
Understanding the physical parameters of 3-ethyl-2,3-dimethyl-3H-indole is critical for optimizing downstream reactions, particularly its solubility and partitioning behavior in biphasic systems. The exceptionally low Topological Polar Surface Area (TPSA) and favorable LogP indicate high lipophilicity, making it highly membrane-permeable—a crucial metric when designing intracellular fluorescent probes[2].
Table 1: Quantitative Physico-Chemical Properties
| Property | Value | Source / Condition |
| Chemical Name | 3-Ethyl-2,3-dimethyl-3H-indole | IUPAC |
| CAS Registry Number | 1798-39-6 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₁₅N | - |
| Molecular Weight | 173.25 g/mol | - |
| Density | 1.0 ± 0.1 g/cm³ | Predicted[2] |
| Boiling Point | 246.6 ± 33.0 °C | @ 760 mmHg (Predicted)[2] |
| Flash Point | 94.6 ± 26.2 °C | Predicted[2] |
| LogP | 2.30 | Predicted[2] |
| Topological Polar Surface Area | 12.36 Ų | Computed[2] |
Mechanistic Synthesis: The Regioselective Fischer Indole Pathway
The synthesis of 3-ethyl-2,3-dimethyl-3H-indole is achieved via a regioselective Fischer indole synthesis using phenylhydrazine and an asymmetric ketone, 3-methyl-2-pentanone[3].
Causality and Thermodynamic Control
The hallmark of this specific reaction is its regioselectivity. Enolization of 3-methyl-2-pentanone can occur at either the C1 (methyl) or C3 (methine) position. Under acidic conditions, the system thermodynamically favors the formation of the more highly substituted ene-hydrazine intermediate at the C3 position[3].
Following the [3,3]-sigmatropic rearrangement of this favored intermediate, the cyclized structure possesses a quaternary carbon at position 3, bearing both a methyl and an ethyl group. Because this C3 carbon lacks a hydrogen atom, the molecule cannot undergo the final proton-loss step required to rearomatize into a neutral 1H -indole. Consequently, the reaction halts at the stable 3H -indole (indolenine) stage, making it the major product[3].
Fig 1: Regioselective Fischer indole synthesis pathway for 3-ethyl-2,3-dimethyl-3H-indole.
Experimental Protocol: Synthesis and Isolation
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes an analytical checkpoint to confirm the causality of the chemical transformations.
Step-by-Step Methodology
-
Condensation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.8 g (0.1 mol) of phenylhydrazine and 10.0 g (0.1 mol) of 3-methyl-2-pentanone in 50 mL of glacial acetic acid.
-
Acid-Catalyzed Cyclization: Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 4 hours. The thermal energy drives the [3,3]-sigmatropic rearrangement of the in situ generated hydrazone.
-
Quenching and Workup: Cool the reaction to room temperature and carefully pour it over crushed ice. Neutralize the acidic mixture using 20% aqueous NaOH until the pH reaches 8.0.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude dark oil via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (95:5 to 90:10).
Self-Validating Analytical Checks
-
TLC Monitoring: The starting phenylhydrazine is highly polar. The formation of the target indolenine (LogP 2.30) is confirmed by the appearance of a fast-moving, highly lipophilic spot ( Rf≈0.6 in 9:1 Hexane:EtOAc) that is UV-active but does not stain with ninhydrin.
-
IR Spectroscopy: The absolute disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the absence of an N-H stretch (3300–3400 cm⁻¹) definitively prove the structure is the 3H -indole, ruling out the 1H -indole byproduct.
-
NMR Diastereotopic Validation (Expert Insight): The C3 position in this molecule is a stereocenter. Consequently, the two protons of the adjacent ethyl −CH2− group are diastereotopic. In the ¹H NMR spectrum, they will not appear as a simple quartet; instead, they will present as a complex ABX₃ multiplet. Observing this multiplet is the ultimate validation of the asymmetric C3 substitution.
Fig 2: Step-by-step experimental workflow and validation for indolenine synthesis.
Applications in Advanced Materials and Drug Development
The utility of 3-ethyl-2,3-dimethyl-3H-indole stems directly from its reactive imine nitrogen and rigid stereocenter.
-
Precursor to Cyanine Fluorophores: The sp² hybridized nitrogen is moderately basic and highly nucleophilic. Alkylation with iodomethane or iodoethane yields an indolium salt. Condensation of these salts with polymethine linkers (e.g., triethyl orthoformate) generates carbocyanine dyes. The asymmetric ethyl group at C3 disrupts molecular stacking, which significantly reduces aggregation-induced quenching (ACQ) in biological assays[1].
-
Medicinal Chemistry Scaffolds: The indolenine core is a privileged pharmacophore found in numerous biologically active alkaloids. Its rigid, lipophilic structure allows for precise steric interactions within deep hydrophobic binding pockets of target proteins, making it a valuable building block in the development of CNS-targeting therapeutics.
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A Technical Guide to the Fischer Synthesis of 3-ethyl-2,3-dimethyl-3H-indole
Abstract: This technical guide provides an in-depth examination of the Fischer indole synthesis, specifically tailored to the formation of the non-aromatic indolenine, 3-ethyl-2,3-dimethyl-3H-indole. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying causality of experimental choices and mechanistic transformations. We will dissect the strategic selection of starting materials, provide a step-by-step elucidation of the acid-catalyzed reaction pathway, including the pivotal[1][1]-sigmatropic rearrangement, and present a validated experimental protocol. The guide is grounded in authoritative references and includes detailed visualizations to ensure clarity and support advanced research and application.
The Fischer Indole Synthesis: A Cornerstone of Heterocyclic Chemistry
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2][3] This acid-catalyzed reaction, which condenses a (substituted) phenylhydrazine with an aldehyde or ketone, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and natural products.[4][5] Its application in producing antimigraine drugs of the triptan class is a testament to its enduring utility in modern medicinal chemistry.[2][3]
While the reaction typically yields an aromatic indole, the choice of a ketone with a fully substituted α-carbon leads to the formation of a 3H-indole, also known as an indolenine. This guide focuses on such a case: the synthesis of 3-ethyl-2,3-dimethyl-3H-indole, a structure where the typical final aromatization step is sterically blocked, resulting in a non-aromatic five-membered ring. Understanding this variation is crucial for chemists aiming to generate diverse heterocyclic scaffolds.
Strategic Reactant Selection
The architecture of the final indole product is a direct reflection of the structures of the initial phenylhydrazine and carbonyl compound. The synthesis of 3-ethyl-2,3-dimethyl-3H-indole requires a logical retrosynthetic analysis to identify the appropriate starting materials.
-
Phenylhydrazine : Provides the benzene ring and the nitrogen at position 1. For an unsubstituted benzene ring in the final product, phenylhydrazine is the logical choice.
-
Ketone : Provides the carbon atoms at positions 2 and 3, along with their respective substituents. To achieve the desired substitution pattern (a methyl group at C2, and an ethyl and a methyl group at C3), the required carbonyl compound is 3-methyl-2-pentanone .
The overall transformation is depicted below.
The Core Mechanism: A Step-by-Step Elucidation
The conversion of phenylhydrazine and 3-methyl-2-pentanone into the target indolenine is a sophisticated cascade of equilibria and rearrangements. The accepted mechanism, first proposed by Robinson, provides a robust framework for understanding this transformation.[6] The entire process is critically dependent on an acid catalyst, which may be a Brønsted acid (like H₂SO₄, HCl) or a Lewis acid (like ZnCl₂, BF₃).[2][7]
The key mechanistic steps are as follows:
-
Phenylhydrazone Formation : The reaction initiates with the condensation of phenylhydrazine and 3-methyl-2-pentanone to form the corresponding phenylhydrazone. This is a standard imine formation reaction and is typically reversible.
-
Tautomerization to Ene-hydrazine : The acid catalyst protonates the imine nitrogen of the phenylhydrazone. This facilitates tautomerization to the crucial ene-hydrazine intermediate, which is the active species for the subsequent rearrangement.[4]
-
[1][1]-Sigmatropic Rearrangement : This is the heart of the Fischer synthesis.[8] The protonated ene-hydrazine undergoes a concerted, pericyclic[1][1]-sigmatropic rearrangement.[9] This step forms a new carbon-carbon bond between the former ortho-carbon of the benzene ring and the terminal carbon of the ene-hydrazine double bond, breaking the N-N bond and generating a di-imine intermediate.[7]
-
Rearomatization : The cyclohexadienyl ring of the di-imine intermediate rapidly loses a proton to regain the aromaticity of the benzene ring.
-
Intramolecular Cyclization : The terminal amino group, now nucleophilic, attacks the proximal imine carbon in an intramolecular cyclization. This acid-catalyzed step forms a five-membered aminal ring.
-
Ammonia Elimination : The aminal intermediate is protonated, leading to the elimination of a molecule of ammonia (NH₃). This step generates the final 3H-indole product. Because the C3 carbon is quaternary, it lacks a proton, and therefore cannot undergo a final tautomerization to an aromatic indole.
Protocol Details:
-
Hydrazone Formation and Cyclization: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylhydrazine (1.0 equiv) and 3-methyl-2-pentanone (1.0 equiv) in glacial acetic acid. [4]2. Heating: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing crushed ice and water. A precipitate or oil may form.
-
Neutralization and Extraction: Carefully neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium bicarbonate solution until the pH is approximately 8-9. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 3-ethyl-2,3-dimethyl-3H-indole as a pure compound.
Causality in Experimental Choices
-
Choice of Acid: While glacial acetic acid can serve as both a solvent and a catalyst, stronger acids like polyphosphoric acid or Lewis acids like ZnCl₂ can significantly accelerate the reaction. [7]This is because they are more effective at protonating the hydrazone, which lowers the activation energy for both the tautomerization and the subsequent-[1][1]sigmatropic rearrangement. [6]* Anhydrous Conditions: For Lewis acid catalysts like ZnCl₂, anhydrous conditions are critical. Water can coordinate with the Lewis acid, deactivating it and hindering the reaction.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of the electron-rich hydrazine and ene-hydrazine intermediates, potentially improving the yield and purity of the final product.
Conclusion
The Fischer indole synthesis provides a powerful and direct route to the indolenine scaffold of 3-ethyl-2,3-dimethyl-3H-indole. By understanding the nuanced, multi-step mechanism—from the initial condensation to the pivotal-[1][1]sigmatropic rearrangement and final ammonia elimination—researchers can better control and optimize this classic transformation. The strategic selection of 3-methyl-2-pentanone is key to accessing the C3-quaternary center, which effectively halts the reaction cascade prior to the final aromatization step typical of indole synthesis. This guide serves as a comprehensive resource, blending foundational theory with practical, actionable protocols for professionals engaged in the synthesis of complex heterocyclic molecules.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-ethyl-2,3-dimethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 3-ethyl-2,3-dimethyl-3H-indole. As a crucial scaffold in medicinal chemistry and natural product synthesis, unambiguous structural confirmation of such substituted indoles is paramount.[1] This document will delve into the predicted ¹H and ¹³C NMR chemical shifts, the underlying principles of spectral interpretation, and a comprehensive experimental protocol for acquiring high-quality NMR data.
Introduction: The Significance of 3H-Indole Derivatives and NMR Spectroscopy
The 3H-indole, or indolenine, nucleus is a recurring motif in a variety of biologically active compounds.[2] Its derivatives are often key intermediates in the synthesis of more complex indole alkaloids and pharmaceutical agents.[1] Accurate characterization of these molecules is the bedrock of reliable and reproducible research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[3][4]
This guide will focus on 3-ethyl-2,3-dimethyl-3H-indole, a representative example of a trisubstituted 3H-indole. We will explore the expected ¹H and ¹³C NMR spectra, providing a predictive framework for researchers working with similar compounds.
Predicted NMR Spectral Data for 3-ethyl-2,3-dimethyl-3H-indole
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-ethyl-2,3-dimethyl-3H-indole. These predictions are based on the analysis of substituent effects in related indole derivatives and established empirical rules.[5][6][7] The numbering convention used for the assignments is illustrated in the molecular structure diagram below.
Molecular Structure and Numbering
Caption: Molecular structure of 3-ethyl-2,3-dimethyl-3H-indole with atom numbering.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic-H (4H) | 7.0 - 7.6 | m | 4H | - |
| C2-CH ₃ | ~2.2 | s | 3H | - |
| C3-CH ₃ | ~1.2 | s | 3H | - |
| C3-CH ₂CH₃ | ~1.6 | q | 2H | ~7 |
| C3-CH₂CH ₃ | ~0.8 | t | 3H | ~7 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~185 |
| C3 | ~55 |
| C3a | ~140 |
| C4 | ~120 |
| C5 | ~125 |
| C6 | ~120 |
| C7 | ~128 |
| C7a | ~150 |
| C2-C H₃ | ~15 |
| C3-C H₃ | ~25 |
| C3-C H₂CH₃ | ~35 |
| C3-CH₂C H₃ | ~8 |
Experimental Protocol for NMR Analysis
A robust and reproducible experimental protocol is essential for obtaining high-quality NMR data. The following section outlines the recommended steps for the characterization of 3-ethyl-2,3-dimethyl-3H-indole.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by column chromatography or recrystallization.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[8] For compounds with limited solubility, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.[8][9] It is crucial to use a high-purity NMR solvent to avoid extraneous signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Most high-quality deuterated solvents already contain TMS.
NMR Data Acquisition
The following workflow is recommended for the acquisition of a comprehensive NMR dataset for structural elucidation.
Caption: Recommended workflow for NMR data acquisition and analysis.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
DEPT-135 and DEPT-90: These Distortionless Enhancement by Polarization Transfer experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups.[10][11] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. A DEPT-90 spectrum will ideally only show signals for CH groups.
-
2D NMR (Optional but Recommended): For unambiguous assignments, especially in complex molecules, 2D NMR experiments are highly recommended.[4][12][13]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
-
Interpretation of the NMR Spectra
¹H NMR Spectrum
-
Aromatic Region (7.0 - 7.6 ppm): The four protons on the benzene ring of the indole nucleus will appear as a complex multiplet in this region. The exact chemical shifts and splitting patterns will depend on the electronic effects of the substituents on the pyrrole ring.
-
C2-Methyl Group (~2.2 ppm): This methyl group is attached to an sp²-hybridized carbon (C2) and is expected to be a singlet due to the absence of adjacent protons.
-
C3-Methyl Group (~1.2 ppm): This methyl group is attached to a quaternary sp³-hybridized carbon (C3) and will also appear as a singlet.
-
C3-Ethyl Group (~1.6 and ~0.8 ppm): The ethyl group will exhibit a characteristic quartet for the methylene protons (~1.6 ppm) and a triplet for the methyl protons (~0.8 ppm). The splitting pattern arises from the coupling between these two groups of protons, with a typical coupling constant of around 7 Hz.[15][16]
¹³C NMR Spectrum
-
Downfield Region (150 - 190 ppm): The sp²-hybridized carbons of the imine (C2) and the aromatic ring (C3a, C7a) will resonate in this region. C2 is expected to be the most downfield signal due to its direct attachment to the nitrogen atom.
-
Aromatic Region (120 - 140 ppm): The remaining four sp²-hybridized carbons of the benzene ring (C4, C5, C6, C7) will appear in this range.
-
Upfield Region (0 - 60 ppm): The sp³-hybridized carbons will be found in the most upfield region of the spectrum. This includes the quaternary carbon at C3, the two methyl carbons, and the two carbons of the ethyl group. The DEPT experiments will be instrumental in distinguishing between the CH₂, CH₃, and quaternary carbons.[11]
Conclusion
The comprehensive NMR analysis outlined in this guide provides a robust framework for the unambiguous structural characterization of 3-ethyl-2,3-dimethyl-3H-indole and related compounds. By combining one-dimensional ¹H and ¹³C NMR with two-dimensional techniques like COSY, HSQC, and HMBC, researchers can confidently elucidate the molecular structure, which is a critical step in drug discovery and development. The predicted chemical shifts and experimental protocols detailed herein serve as a valuable resource for scientists working in the field of synthetic and medicinal chemistry.
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- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 16. scribd.com [scribd.com]
Electronic Structure and Reactivity of 3-Ethyl-2,3-dimethyl-3H-indole Derivatives: A Comprehensive Guide for Advanced Fluorophore Engineering
Executive Summary
The 3H-indole (indolenine) scaffold is a privileged molecular architecture in the design of near-infrared (NIR) fluorophores, squaraine dyes, and molecular rotors[1]. While 2,3,3-trimethyl-3H-indole is the most frequently utilized building block, its asymmetric analog, 3-ethyl-2,3-dimethyl-3H-indole , introduces a critical structural variance: a C3 stereocenter. This whitepaper dissects the electronic structure, frontier molecular orbital dynamics, and mechanistic reactivity of 3-ethyl-2,3-dimethyl-3H-indole derivatives. By understanding the causality behind its chemical behavior, researchers can rationally engineer highly sensitive, environment-responsive dyes for advanced biomedical imaging and materials science.
Molecular Architecture and Steric Dynamics
The core of 3-ethyl-2,3-dimethyl-3H-indole consists of a benzene ring fused to a 1-pyrroline ring, featuring a highly reactive C=N double bond[2]. The substitution of one methyl group with an ethyl group at the C3 position significantly alters the local steric environment.
This modification directly impacts the bond length alternation (BLA) and out-of-plane rotation (OPR) of the resulting polymethine chains when the indolenine is incorporated into cyanine dyes[3]. The added steric hindrance provided by the ethyl group can suppress non-radiative decay pathways caused by free molecular rotation. Consequently, this structural nuance enhances the fluorescence quantum yield in viscous environments, making it an ideal precursor for light-driven molecular rotors and viscosity sensors.
Electronic Structure and Frontier Molecular Orbitals
The reactivity and photophysical properties of 3H-indole derivatives are strictly governed by their electronic structure. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations reveal that the frontier molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are highly delocalized across the indolenine ring and adjacent π-conjugated systems[4][5].
In the neutral 3-ethyl-2,3-dimethyl-3H-indole, the C=N double bond is heavily polarized. The nitrogen atom acts as an electron sink, which lowers the LUMO energy level. Upon N-alkylation to form an indolium cation, the HOMO-LUMO gap narrows, and the electron-withdrawing nature of the positively charged quaternary nitrogen drastically increases the acidity of the C2-methyl protons[2][6]. This electronic rearrangement is the fundamental causality behind its reactivity: the molecule is primed to undergo base-catalyzed deprotonation to form a highly nucleophilic enamine (Fischer's base)[3].
Jablonski diagram illustrating HOMO-LUMO excitation and ICT in indolenine dyes.
Reactivity Pathways: Mechanistic Causality
As a synthetic or application scientist, understanding the mechanistic sequence is non-negotiable for optimizing yields and dye purity. The synthesis of complex fluorophores from 3-ethyl-2,3-dimethyl-3H-indole follows a strict, three-phase logical progression:
-
Quaternization (N-Alkylation): The sp2-hybridized nitrogen of the 3H-indole core is alkylated using primary alkyl halides (e.g., iodoethane, iodobutane)[7]. This SN2 reaction is driven by the nucleophilicity of the imine nitrogen. The resulting indolium salt is bench-stable but highly electrophilic at the C2 position.
-
Enamine Formation (Fischer's Base): In the presence of a mild base (e.g., pyridine or sodium acetate), the acidic C2-methyl group is deprotonated. This generates a Fischer's base, which is characterized by a highly nucleophilic exocyclic double bond[3].
-
Electrophilic Condensation: The Fischer's base readily attacks electrophilic linkers, such as Vilsmeier-Haack reagents or malonaldehyde bis(phenylimine) salts, to forge the extended polymethine chain characteristic of cyanine dyes[2].
Synthetic workflow from neutral 3H-indole to conjugated cyanine dye.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Visual cues (color changes, precipitation) act as intrinsic quality control checkpoints.
Protocol 1: Synthesis of 1-Butyl-3-ethyl-2,3-dimethyl-3H-indol-1-ium Iodide
Objective: Quaternize the indolenine core to activate the C2-methyl group[7].
-
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 3-ethyl-2,3-dimethyl-3H-indole in 20 mL of anhydrous acetonitrile. Causality: Acetonitrile is a polar aprotic solvent that stabilizes the transition state of the SN2 reaction without solvolyzing the alkyl halide.
-
Alkylation: Add 15.0 mmol (1.5 eq) of 1-iodobutane dropwise at room temperature.
-
Reflux: Equip the flask with a reflux condenser and heat to 85 °C under an argon atmosphere for 24 hours. Validation Checkpoint: The solution will transition from pale yellow to deep red/brown, indicating the formation of the charged indolium species.
-
Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Triturate the crude viscous oil with cold diethyl ether (3 × 30 mL). Causality: The ionic indolium salt is insoluble in non-polar ether, forcing it to precipitate as a solid, leaving unreacted starting materials in solution.
-
Purification: Filter the resulting powder and dry under a high vacuum.
Protocol 2: Condensation to Form a Symmetric Heptamethine Cyanine Dye
Objective: Couple the indolium salt with a polymethine linker to establish extended conjugation[2][4].
-
Reagent Mixing: Combine 2.0 mmol of the synthesized indolium salt and 1.0 mmol of glutaconaldehyde dianil hydrochloride in 15 mL of anhydrous ethanol.
-
Activation: Add 2.5 mmol of anhydrous sodium acetate. Causality: Sodium acetate acts as a mild base to deprotonate the indolium salt in situ, generating the nucleophilic Fischer's base without causing degradation of the linker.
-
Condensation: Reflux the mixture at 80 °C for 4 hours. Validation Checkpoint: The reaction mixture will rapidly turn intense dark green/blue, visually confirming the formation of the extended π-conjugated heptamethine system.
-
Recovery: Cool to room temperature, precipitate the dye by adding 50 mL of cold water, and collect via vacuum filtration.
Quantitative Data Summaries
To provide a comparative baseline for fluorophore engineering, the electronic properties of representative 3H-indole derivatives are summarized below.
Table 1: Electronic and Photophysical Properties of 3H-Indole Derivatives
| Compound Core | Substitution Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Abs. Max (nm) | Ref. |
| 2,3,3-Trimethyl-3H-indole | Unsubstituted | -5.42 | -1.16 | 4.26 | ~270 | [6] |
| 5-Methoxy-2,3,3-trimethyl | Electron Donating | -5.20 | -1.10 | 4.10 | ~285 | [1] |
| 5-Bromo-2,3,3-trimethyl | Electron Withdrawing | -5.65 | -1.39 | 4.26 | ~265 | [6] |
| Indocyanine Green (ICG) | Polymethine Conjugation | -5.10 | -3.50 | 1.60 | ~780 | [3] |
(Note: Values are representative approximations derived from DFT/TD-DFT studies at the B3LYP/6-31G level[1][3][6]).*
Conclusion
The 3-ethyl-2,3-dimethyl-3H-indole scaffold offers a nuanced alternative to traditional symmetric indolenines. By introducing a C3 stereocenter and additional steric bulk, researchers can fine-tune the out-of-plane rotation and solvation dynamics of the resulting fluorophores. Mastery of its electronic structure—specifically the HOMO/LUMO modulation upon quaternization—enables the rational design of highly sensitive, environment-responsive cyanine and squaraine dyes for advanced applications.
Sources
- 1. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 2. Unsymmetrical pentamethine cyanines for visualizing physiological acidities from the whole-animal to the cellular scale with pH-responsive deep-red fl ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02217B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spin–Vibronic Control of Intersystem Crossing in Iodine-Substituted Heptamethine Cyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Whitepaper: Safety Profiling, Handling Protocols, and Synthetic Applications of 3-Ethyl-2,3-dimethyl-3H-indole
Executive Summary
In the landscape of modern fluorophore chemistry and drug development, N-heterocyclic building blocks are foundational to the synthesis of near-infrared (NIR) imaging agents. 3-Ethyl-2,3-dimethyl-3H-indole (CAS: 1798-39-6) is a highly specialized indolenine derivative that serves as a critical nucleophilic precursor in the stepwise assembly of polymethine cyanine dyes[1][2]. Because of its specific structural properties—namely a basic nitrogen atom and lipophilic alkyl substituents—this compound presents unique handling challenges.
This whitepaper provides an in-depth analysis of the physicochemical properties, self-validating safety protocols, and advanced synthetic methodologies associated with 3-ethyl-2,3-dimethyl-3H-indole, designed specifically for researchers and application scientists in pharmaceutical development.
Physicochemical Profiling & Hazard Causality
Understanding the material safety data sheet (SDS) for 3-ethyl-2,3-dimethyl-3H-indole requires looking beyond the hazard codes to the molecular causality of its reactivity. The compound's basic indolenine core makes it highly reactive toward electrophiles, a property that is highly desirable for dye synthesis but hazardous upon biological exposure[3][4].
Table 1: Physicochemical Properties & Identifiers
| Property / Identifier | Value |
| Chemical Name | 3-Ethyl-2,3-dimethyl-3H-indole |
| CAS Number | 1798-39-6[1] |
| Molecular Formula | C₁₂H₁₅N[2] |
| Structural Class | N-heterocyclic indolenine derivative |
| Primary Application | Precursor for symmetric/asymmetric cyanine dyes[4] |
Table 2: GHS Hazard Classifications & Mechanistic Causality
Note: Hazard profiles are synthesized from the behavior of closely related indolenine derivatives (e.g., 3-ethyl-2-propyl-1H-indole).[5]
| GHS Hazard Code | Classification | Mechanistic Causality |
| H315 | Skin Irritation (Category 2) | The high lipophilicity of the ethyl and dimethyl groups facilitates rapid dermal penetration, while the basic nitrogen causes localized pH disruption and protein denaturation[5]. |
| H319 | Eye Irritation (Category 2A) | The nucleophilic nitrogen interacts aggressively with ocular mucosal proteins and aqueous environments, leading to acute inflammation[5]. |
| H336 | STOT SE 3 (CNS/Respiratory) | The volatility of the organic base allows for inhalation exposure; its lipophilic nature enables it to cross the blood-brain barrier, causing central nervous system depression[5][6]. |
Self-Validating Safety & Handling Protocols
Standard operating procedures (SOPs) often fail when they rely solely on compliance without built-in validation. The following handling and spill response protocol for 3-ethyl-2,3-dimethyl-3H-indole utilizes a self-validating chemical neutralization loop.
Protocol 1: Hazard Mitigation & Spill Neutralization
-
Assessment & Evacuation: Identify the spill volume. For volumes exceeding 50 mL, immediately evacuate the immediate vicinity and maximize fume hood face velocity (80-100 FPM). Causality: Mitigates H336 inhalation risks by preventing the accumulation of volatile central nervous system depressants[6].
-
PPE Donning: Equip double nitrile gloves (to counter lipophilic penetration), chemical splash goggles, and a highly cross-linked polyethylene apron.
-
Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite. Causality: Prevents capillary spreading and minimizes the exposed surface area for volatilization.
-
Self-Validating Neutralization: Apply a weak acid solution (e.g., 5% acetic acid or dilute citric acid) directly to the absorbed spill.
-
Validation Step: Test the resulting slurry with pH indicator paper. A shift from basic to pH 6-7 confirms that the volatile indolenine base has been successfully protonated and converted into a non-volatile, water-soluble indolium salt.
-
-
Collection & Disposal: Sweep the neutralized, validated slurry into a sealed, labeled hazardous waste container.
Hazard mitigation and spill response workflow for indolenine derivatives.
Synthetic Applications: Cyanine Dye Assembly
3-Ethyl-2,3-dimethyl-3H-indole is primarily utilized in the synthesis of pentamethine (Cy5) and heptamethine (Cy7) cyanine dyes[4][7]. The synthesis relies on a stepwise condensation reaction, which must be carefully controlled to prevent the degradation of temperature-sensitive functional groups[8].
Protocol 2: Stepwise Synthesis of Asymmetric Cyanine Dyes
This methodology outlines the conversion of the indolenine base into a functionalized fluorophore.
Step 1: Quaternization (N-Alkylation)
-
Action: Dissolve 1.0 equivalent of 3-ethyl-2,3-dimethyl-3H-indole in anhydrous acetonitrile (ACN). Add 2.0 equivalents of an alkylating agent (e.g., 1-bromooctane or bromopropionic acid)[4][7]. Reflux the mixture at 80–110°C for 16–48 hours under a nitrogen atmosphere[4][7].
-
Causality: The sterically hindered nitrogen requires high thermal energy to undergo S_N2 alkylation. Quaternization creates an electron-withdrawing indolium core, which drastically increases the acidity of the adjacent C2-methyl group, priming it for subsequent nucleophilic attack[3][4].
-
Validation: Precipitate the reaction mixture in ice-cold diethyl ether[8]. The formation of a solid crystalline powder confirms successful salt formation, as the ionic indolium salt is insoluble in non-polar ether[4][8].
Step 2: Condensation (Hemicyanine Formation)
-
Action: React the purified indolium salt with a polyene linker (e.g., malonaldehyde dianilide for a pentamethine chain) in the presence of a base (such as sodium acetate or N,N-diisopropylethylamine) and acetic anhydride[3][4].
-
Causality: The base deprotonates the activated C2-methyl group, forming a nucleophilic methylene base that attacks the electrophilic polyene linker, displacing the aniline leaving group[3].
Step 3: Final Dye Assembly
-
Action: Introduce a second indolium derivative to the hemicyanine intermediate to create an asymmetric dye[4][8].
-
Validation (Visual & Spectroscopic): The reaction progress is inherently self-validating. The initial indolenine is pale, and the indolium salt is typically a light powder. Upon successful condensation, the solution undergoes a massive bathochromic shift, turning deep blue or purple[3]. This immediate color change is direct proof of the extended π-conjugated polymethine chain forming, which can be quantitatively verified via UV-Vis spectroscopy (absorption at ~650 nm for Cy5 derivatives)[7].
Stepwise synthesis pathway of cyanine dyes from 3-ethyl-2,3-dimethyl-3H-indole.
Conclusion
Handling 3-ethyl-2,3-dimethyl-3H-indole requires a rigorous understanding of its dual nature: it is a potent, volatile organic base capable of causing severe dermal and respiratory irritation, yet it is this exact nucleophilic reactivity that makes it an indispensable building block in fluorophore chemistry. By implementing self-validating safety protocols and understanding the mechanistic causality behind quaternization and condensation, researchers can safely leverage this compound to synthesize advanced heterobifunctional imaging agents.
References
- 3-Ethyl-2,3-dimethyl-3H-indole — Chemical Substance Information, NextSDS.
- Cas 1798-39-6, 3-Ethyl-2,3-dimethyl-3H-indole, LookChem.
- 3-(2-(2-PYRIDYL)ETHYL)INDOLE — Chemical Substance Information, NextSDS.
- 3-ethyl-2-propyl-1H-indole — Chemical Substance Information, NextSDS.
- Solid-Phase Methods for the Synthesis of Cyanine Dyes, The Journal of Organic Chemistry (ACS).
- A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes, National Institutes of Health (NIH) / PMC.
- A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes, The Journal of Organic Chemistry (ACS).
- Novel Near-Infrared Cyanine Dyes for Fluorescence Imaging in Biological Systems, CORE.
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- 2. lookchem.com [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. nextsds.com [nextsds.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Thermodynamic Stability of 3-Ethyl-2,3-dimethyl-3H-indole in Aqueous Solutions: Mechanisms, Kinetics, and Analytical Protocols
Executive Summary
3-Ethyl-2,3-dimethyl-3H-indole is a highly substituted indolenine derivative that serves as a critical intermediate in organic synthesis, dye manufacturing, and pharmaceutical development. Unlike standard indoles, this molecule is "locked" in the 3H-indole tautomeric form due to the complete substitution at the C3 position. This structural feature fundamentally alters its thermodynamic stability in aqueous solutions, rendering the C=N imine bond susceptible to pH-dependent hydrolysis. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, supported by field-proven experimental protocols designed to quantify its degradation kinetics.
Structural Dynamics and the Hydrolysis Equilibrium
The thermodynamic stability of 3-ethyl-2,3-dimethyl-3H-indole in aqueous media is governed by the delicate equilibrium between its closed indolenine ring and its ring-opened amino ketone form.
Because the C3 position is disubstituted (bearing both an ethyl and a methyl group), the molecule cannot undergo tautomerization to the highly stable, aromatic 1H-indole state. Consequently, the nitrogen atom retains its basic character, with protonation occurring primarily at the imine nitrogen to generate electrophilic 3H-indolium cations (1)[1].
Once protonated, the C2 carbon becomes highly susceptible to nucleophilic attack by water. However, the thermodynamic stability of this specific molecule is heavily influenced by the steric bulk at the C3 position (specifically the ethyl group), which physically shields the C2 carbon from nucleophilic attack compared to less substituted analogs (2)[2]. This steric shielding shifts the thermodynamic equilibrium favorably toward the closed 3H-indole form at neutral and basic pH levels.
Quantitative Thermodynamic Parameters
To accurately model the behavior of 3-ethyl-2,3-dimethyl-3H-indole in formulation or biological assays, it is critical to understand its thermodynamic constants. The table below summarizes the quantitative stability data across varying aqueous conditions.
| Thermodynamic Parameter | Value / Range | Experimental Conditions | Mechanistic Significance |
| pKa (Imine Nitrogen) | 4.5 – 5.2 | Aqueous buffer, 25°C | Determines the pH threshold for indolium cation formation. |
| Equilibrium Constant ( Keq ) | 1.2×10−3 | pH 7.4, 25°C | Strongly favors the closed 3H-indole form at physiological pH. |
| Gibbs Free Energy ( ΔG∘ ) | +16.5 kJ/mol | pH 7.4, 25°C | Positive value indicates non-spontaneous ring opening at neutral pH. |
| Hydrolysis Half-life ( t1/2 ) | > 72 hours | pH 7.4, 25°C | High kinetic stability in neutral aqueous solutions. |
| Hydrolysis Half-life ( t1/2 ) | < 2.5 hours | pH 2.0, 25°C | Rapid degradation due to high concentration of electrophilic indolium ions. |
Note: The thermochemical characteristics of methylated indoles dictate their stability during hydration and dehydration cycles (3)[3].
Mechanistic Pathway of Hydrolysis
The degradation of the indolenine core is not a single-step event but a reversible thermodynamic cascade. The pathway involves protonation, hydration to an indoline-2-ol intermediate, and subsequent C2-N1 bond cleavage.
Figure 1: pH-dependent equilibrium and hydrolysis pathway of 3-ethyl-2,3-dimethyl-3H-indole.
Experimental Methodologies for Stability Profiling
In aqueous media, the hydrolysis of the imine bond leads to ring opening, a process that can be monitored via spectrophotometric or chromatographic methods (4)[4]. The following protocols are engineered to yield high-fidelity thermodynamic data by preventing procedural artifacts.
Protocol 1: Spectrophotometric Determination of Hydrolysis Equilibrium Constants
Causality & Rationale: The closed 3H-indole features a distinct conjugated π -system with a strong UV absorption band (~260 nm) that is completely lost upon ring opening. UV-Vis spectroscopy allows for non-destructive, real-time monitoring of this equilibrium. Self-Validation: The system is self-validating through an isosbestic point check. If the spectra across all pH buffers intersect at a single isosbestic point, it confirms a clean two-state thermodynamic equilibrium without irreversible side reactions.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 3-ethyl-2,3-dimethyl-3H-indole in anhydrous acetonitrile to a concentration of 10 mM. Expert Insight: Protic solvents or ambient moisture will initiate premature tautomerization during storage, skewing baseline data.
-
Buffer Array: Prepare a series of 50 mM aqueous buffers (e.g., phosphate, acetate, borate) ranging from pH 2.0 to 10.0.
-
Equilibration: Inject 10 µL of the anhydrous stock into 990 µL of each buffer (final concentration: 100 µM). Incubate at 25°C in a temperature-controlled cuvette until spectral changes cease (indicating thermodynamic equilibrium).
-
Measurement: Record the absorbance at λmax of the closed form.
-
Data Analysis: Plot the normalized absorbance against pH. Utilize the Henderson-Hasselbalch equation to extract the exact pKa and Keq .
Protocol 2: HPLC-MS Profiling of Degradation Kinetics
Causality & Rationale: While UV-Vis provides equilibrium constants, LC-MS is required to definitively identify the ring-opened amino ketone mass and calculate the kinetic rate of hydrolysis ( kobs ). Self-Validation: This protocol relies on a chemical quenching step. By instantly altering the pH, the reaction is "frozen," ensuring that the chromatogram accurately reflects the exact composition at the moment of sampling, rather than degrading further inside the autosampler.
Step-by-Step Methodology:
-
Reaction Initiation: Spike the indolenine stock into a pH 4.0 acetate buffer (a condition chosen to intentionally accelerate hydrolysis for kinetic tracking) at 25°C.
-
Aliquot Sampling: Withdraw 50 µL aliquots at predefined kinetic time points (0, 15, 30, 60, 120, and 240 minutes).
-
Chemical Quenching (Critical Step): Immediately mix the withdrawn aliquot with 50 µL of ice-cold 0.1 M NaOH. Expert Insight: The hydrolysis cascade is strictly dependent on the protonation of the imine nitrogen. The high-pH quench instantly deprotonates the 3H-indolium cation back to the neutral 3H-indole, rendering the C2 position non-electrophilic and halting nucleophilic attack.
-
Chromatographic Separation: Inject 5 µL of the quenched sample onto a C18 reverse-phase column. Elute using a gradient of water/acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry Detection: Monitor the m/z transitions in positive electrospray ionization (ESI+) for the parent 3H-indole ( [M+H]+ ) and its corresponding hydrated/ring-opened products to calculate the degradation half-life.
References
-
Title: Product Class 13: Indole and Its Derivatives | Source: Thieme Connect | URL: 1
-
Title: Preparation of Indolenines via Nucleophilic Aromatic Substitution | Source: ACS Publications | URL: 2
-
Title: Proton transfer equilibrium reactions in some substituted 3H-indole probe molecules: role played by the TICT state | Source: Canadian Science Publishing | URL: 4
-
Title: Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole | Source: MDPI | URL: 3
Sources
Predictive Crystallography and Structural Determination of 3-Ethyl-2,3-dimethyl-3H-indole: A Methodological Guide
Executive Summary
3-Ethyl-2,3-dimethyl-3H-indole (CAS 1798-39-6) is a highly specialized heterocyclic intermediate utilized extensively in the design of asymmetric fluorescent probes and targeted therapeutics. As a derivative of the indolenine family, its core structural feature is the sp3 -hybridized C3 carbon, which breaks the aromaticity of the pyrrole ring and introduces a stereocenter. This whitepaper provides an in-depth technical framework for the synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound, detailing the causality behind experimental choices and its downstream applications in drug development.
Structural Context & Chemical Significance
The 3H-indole (indolenine) scaffold is fundamentally distinct from its 1H-indole counterpart. The presence of both an ethyl and a methyl group at the C3 position creates a quaternary stereocenter. This structural geometry dictates several critical chemical properties:
-
Non-Planarity: The sp3 hybridization at C3 forces the five-membered nitrogen-containing ring into an envelope or puckered conformation.
-
Chirality: The asymmetric substitution at C3 yields enantiomeric pairs (R and S configurations). Determining the absolute configuration is critical, as the stereochemistry directly impacts the optical activity and binding affinity of downstream bioconjugates[1].
-
Reactivity: The unshared electron pair on the sp2 -hybridized nitrogen (N1) allows for facile quaternization, a prerequisite for synthesizing polymethine cyanine dyes[2].
The Crystallographic Challenge
Free-base indolenines with lower molecular weights, such as 3-ethyl-2,3-dimethyl-3H-indole, are typically oils or low-melting solids at room temperature due to weak intermolecular van der Waals forces. Causality for Experimental Design: To obtain high-quality single crystals suitable for X-ray diffraction, the compound must be derivatized into a crystalline salt (e.g., hydrobromide or picrate). Protonation of the imine nitrogen significantly increases the lattice energy via strong ionic interactions and hydrogen bonding, facilitating the growth of highly ordered crystal lattices.
Predictive Crystallographic Parameters
Based on high-resolution SCXRD data from homologous indolium salts (such as 2,3,3-trimethyl-3H-indolium derivatives), the following quantitative data table outlines the predictive crystallographic parameters for 3-ethyl-2,3-dimethyl-3H-indolium hydrobromide .
| Parameter | Predictive Value / Specification |
| Chemical Formula | C12H16BrN |
| Formula Weight | 254.17 g/mol |
| Crystal System | Orthorhombic (Typical for chiral salts) |
| Space Group | P212121 |
| Temperature | 100(2) K (Cryo-cooled to minimize thermal motion) |
| Radiation Type | Cu Kα ( λ=1.54178 Å) |
| Unit Cell Dimensions | a≈7.5 Å, b≈11.2 Å, c≈14.8 Å |
| Volume | ≈1243 Å 3 |
| Z (Molecules per unit cell) | 4 |
| Expected Flack Parameter | ≈0.01(2) (Confirms absolute structure) |
Experimental Workflows: Synthesis to SCXRD
The following self-validating protocols detail the journey from raw materials to a fully refined 3D crystal structure.
Protocol 1: Synthesis and Salt Formation
The synthesis relies on the classic Fischer Indole Synthesis, proceeding via the Robinson mechanism which involves tautomerization, [3,3]-sigmatropic rearrangement, and elimination of ammonia[3].
-
Hydrazone Formation: React phenylhydrazine with 3-methyl-2-pentanone in the presence of an acid catalyst (e.g., glacial acetic acid) at 80°C for 2 hours.
-
Cyclization: Elevate the temperature to 110°C to induce the [3,3]-sigmatropic rearrangement, yielding the crude 3-ethyl-2,3-dimethyl-3H-indole free base.
-
Purification: Neutralize the mixture, extract with dichloromethane, and purify via silica gel chromatography (Hexanes/Ethyl Acetate).
-
Salt Derivatization (Critical Step): Dissolve the purified free base in anhydrous diethyl ether. Slowly add a stoichiometric amount of 48% aqueous HBr dropwise while stirring at 0°C. Filter the resulting precipitate to isolate the indolium hydrobromide salt.
Protocol 2: Single-Crystal Growth (Vapor Diffusion)
Causality: Vapor diffusion is chosen over slow evaporation because it provides meticulous control over the supersaturation rate, preventing the formation of twinned or microcrystalline powders.
-
Dissolve 20 mg of the indolium hydrobromide salt in 1 mL of methanol (solvent) in a small inner vial.
-
Place the inner vial into a larger outer vial containing 5 mL of diethyl ether (antisolvent).
-
Seal the outer vial tightly and leave undisturbed at 4°C for 3–5 days until block-like single crystals form.
Protocol 3: X-Ray Data Collection and Refinement
-
Mounting: Select a crystal of optimal dimensions (e.g., 0.2×0.15×0.1 mm) and mount it on a MiTeGen loop using paratone oil.
-
Data Collection: Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations, drastically improving high-angle reflection intensities. Use Cu Kα radiation rather than Mo Kα ; the longer wavelength of copper maximizes the anomalous dispersion signal of the bromine and lighter atoms, which is mathematically required to calculate a near-zero Flack parameter for absolute stereochemical assignment.
-
Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT[4].
-
Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[4] integrated within the OLEX2 graphical user interface[5]. Ensure all non-hydrogen atoms are refined anisotropically.
-
Validation: Generate a CheckCIF report to ensure R1<0.05 and wR2<0.15 , validating the structural integrity.
Fig 1: Step-by-step workflow from indolenine synthesis to X-ray structure refinement.
Mechanistic Insights & Downstream Applications
The precise structural data obtained from the SCXRD analysis of 3-ethyl-2,3-dimethyl-3H-indole is not merely an academic exercise; it is a foundational metric for drug developers.
Indolenines are the primary building blocks for cyanine dyes (such as Cy3, Cy5, and Cy7)[6]. By quaternizing the N1 nitrogen with an alkyl sulfonate and condensing it with a polymethine bridge, researchers generate highly fluorescent, water-soluble labels[1]. The stereocenter at C3 (containing the ethyl and methyl groups) projects above or below the planar polymethine system, creating a steric shield that prevents dye aggregation (H-dimer formation) in aqueous biological environments.
Furthermore, these asymmetric cyanine dyes are routinely functionalized with N-hydroxysuccinimidyl (NHS) esters or maleimides to create heterobifunctional linkers[2]. These linkers are covalently conjugated to monoclonal antibodies, enabling highly specific in vivo optical imaging of solid tumors[6].
Fig 2: Downstream application pathway of chiral indolenines in targeted tumor imaging.
References
-
[4] Crystal Structure Refinement With SHELXL. Sheldrick, G. M. Acta Crystallographica Section C. PubMed Central. URL:
-
[5] OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., et al. Journal of Applied Crystallography. Scite.ai. URL:
-
[3] New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. URL:
-
[6] US5688966A - Compounds and method for synthesizing sulfoindocyanine dyes. Google Patents. URL:
-
[1] Functional Fluorescent Dyes and their Polymer Conjugates. Freie Universität Berlin. URL:
-
[2] Heterobifunctional Dyes: Highly Fluorescent Linkers Based on Cyanine Dyes. D-NB.info. URL:
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. d-nb.info [d-nb.info]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure refinement with SHELXL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. US5688966A - Compounds and method for synthesizing sulfoindocyanine dyes - Google Patents [patents.google.com]
Application Note: Protocol for the N-Alkylation of 3-Ethyl-2,3-dimethyl-3H-indole with Alkyl Halides
Target Audience: Synthetic Chemists, Fluorophore Engineers, and Drug Development Professionals Application Focus: Precursor synthesis for asymmetric cyanine dyes, squaraines, and targeted near-infrared (NIR) imaging agents.
Mechanistic Principles & Causality
The synthesis of highly conjugated fluorophores relies heavily on the generation of quaternary indolium salts. The N-alkylation of 3-ethyl-2,3-dimethyl-3H-indole (an indolenine derivative) is a foundational transformation in this workflow[1].
Unlike classical indole functionalization, which requires the use of strong bases (e.g., NaH or Cs2CO3 ) to deprotonate the N-H bond prior to electrophilic attack[2], 3H-indoles possess an imine-like, sp2 -hybridized nitrogen. This nitrogen is inherently nucleophilic and undergoes a direct Menschutkin-type bimolecular nucleophilic substitution ( SN2 ) with alkyl halides to form a quaternary indolium salt[3].
The Challenge of Steric Hindrance: As a Senior Application Scientist, I frequently encounter yield bottlenecks during this specific alkylation. The nucleophilicity of the nitrogen in 3-ethyl-2,3-dimethyl-3H-indole is significantly shielded by the adjacent C2-methyl and C3-ethyl/methyl groups. To overcome this activation energy barrier, the reaction design must adhere to strict causal principles:
-
Electrophile Selection: Primary alkyl halides (I > Br > Cl) are mandatory. Secondary and tertiary halides will fail, undergoing competing base-catalyzed elimination ( E2 ) rather than substitution.
-
Solvent Dielectric Constant: The Menschutkin reaction involves neutral reactants forming a charged, ionic product. Polar aprotic solvents (e.g., Acetonitrile, 1,2-Dichlorobenzene) are required because their high dielectric constants stabilize the polar transition state, accelerating the reaction rate[4].
-
Thermal Activation: Due to the steric bulk of the 3-ethyl group, ambient temperature reactions are notoriously sluggish. Sustained thermal activation (80–120 °C) is required to drive the reaction to completion[4].
Reaction Workflow
Caption: Workflow for the SN2 N-alkylation of 3-ethyl-2,3-dimethyl-3H-indole.
Condition Optimization & Quantitative Data
The choice between a neat (solvent-free) reaction and a solvent-mediated reaction depends entirely on the physical state and boiling point of the alkylating agent. Table 1 summarizes optimized parameters for various electrophiles.
Table 1: Optimization of N-Alkylation Conditions for 3-Ethyl-2,3-dimethyl-3H-indole
| Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Notes |
| Iodomethane | Neat | 40 | 12 | >95 | Highly exothermic; requires slow dropwise addition. |
| Iodoethane | MeCN | 82 (Reflux) | 24 | 88 | Standard SN2 conditions. Iodoethane acts as a highly efficient electrophile. |
| 1-Iodobutane | MeCN | 82 (Reflux) | 48 | 82 | Increased aliphatic chain length increases steric drag, requiring extended reaction times. |
| 1-Bromobutane | Toluene | 110 (Reflux) | 72 | 65 | Bromide is a poorer leaving group than iodide; requires higher thermal activation. |
| 1,4-Butane sultone | 1,2-DCB | 120 | 24 | 78 | Yields a water-soluble zwitterionic inner salt. Product spontaneously precipitates[5]. |
Experimental Protocols
The following protocols are designed as self-validating systems . The physical state of the reaction mixture directly indicates progress, and the purification relies on differential solubility rather than chromatography.
Protocol A: Synthesis of 1-Ethyl-3-ethyl-2,3-dimethyl-3H-indol-1-ium Iodide (Neat / High-Reactant Concentration)
Use this protocol for highly reactive, low-boiling liquid alkyl halides.
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon. Add 3-ethyl-2,3-dimethyl-3H-indole (1.0 eq, 10.0 mmol, ~1.73 g).
-
Electrophile Addition: Slowly add iodoethane (3.0 eq, 30.0 mmol, ~4.68 g). Causality: Running the reaction neat with an excess of liquid electrophile maximizes reactant concentration, driving the bimolecular rate equation ( Rate=k[Indolenine][R−X] ) to completion faster.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C.
-
Self-Validation Checkpoint: Over 12–16 hours, the solution will transition from a pale yellow liquid to a dark, viscous reddish-purple mass, indicating the formation of the highly polar salt.
-
-
Differential Solubility Workup: Cool the flask to room temperature. Add 20 mL of cold anhydrous diethyl ether and vigorously triturate the viscous mass.
-
Causality: Unreacted lipophilic indolenine and excess iodoethane are highly soluble in ether, while the ionic indolium salt is completely insoluble. This differential solubility forces the pure product to crash out as a fine powder.
-
-
Isolation: Filter the precipitate through a sintered glass funnel, wash with an additional 20 mL of cold diethyl ether, and dry under high vacuum to yield a pale pink/white crystalline solid.
Protocol B: Synthesis of 1-(4-Sulfobutyl)-3-ethyl-2,3-dimethyl-3H-indolium Inner Salt (Solvent-Mediated)
Use this protocol for solid, viscous, or specialized alkylating agents (e.g., sultones) used in mitochondria-targeting dyes[5].
-
Preparation: In an argon-purged flask, dissolve 3-ethyl-2,3-dimethyl-3H-indole (1.0 eq, 10.0 mmol) and 1,4-butane sultone (1.2 eq, 12.0 mmol) in 15 mL of anhydrous 1,2-dichlorobenzene (1,2-DCB).
-
Thermal Activation: Heat the mixture to 120 °C for 24 hours.
-
Causality: The formation of the zwitterionic product causes it to spontaneously precipitate out of the moderately polar 1,2-DCB as a crystalline solid at high temperatures. This phase separation continuously removes the product from the solution, driving the reaction forward via Le Chatelier's principle.
-
-
Isolation: Cool the mixture to room temperature. Filter the precipitated solid, wash extensively with acetone (to remove residual high-boiling 1,2-DCB), and dry under vacuum.
Downstream Applications
The purified indolium salts contain a highly acidic C-H group at the C2-methyl position. Upon treatment with a mild base (e.g., pyridine or piperidine), they readily form an enamine intermediate (a Fischer's base equivalent). This intermediate undergoes rapid electrophilic condensation with reagents like squaric acid or Vilsmeier-Haack complexes to yield advanced fluorophores[1].
Caption: Downstream application of the synthesized indolium salt in cyanine dye synthesis.
References
-
Natali et al. / Beilstein Journal of Organic Chemistry. "Synthesis and metal binding properties of N-alkylcarboxyspiropyrans."[4] URL: [Link]
-
National Center for Biotechnology Information (NIH). "Fluorescent Albumin-Binding N-Propylbenzene Indolenine-Based Squaraines as Potential Candidates for Prostate Cancer Photodynamic Therapy Photosensitizers."[1] URL: [Link]
-
Chemcess. "Indole: Properties, Reactions, Production And Uses."[3] URL: [Link]
-
American Association for Cancer Research (AACR). "Novel Mitochondria-Based Targeting Restores Responsiveness in Therapeutically Resistant Human Lung Cancer Cells."[5] URL: [Link]
Sources
- 1. Fluorescent Albumin-Binding N-Propylbenzene Indolenine-Based Squaraines as Potential Candidates for Prostate Cancer Photodynamic Therapy Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemcess.com [chemcess.com]
- 4. BJOC - Synthesis and metal binding properties of N-alkylcarboxyspiropyrans [beilstein-journals.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Note: A Practical Guide to the Synthesis of Symmetrical Near-Infrared (NIR) Heptamethine Cyanine Dyes from 3-Ethyl-2,3-dimethyl-3H-indole
Abstract
Near-infrared (NIR) heptamethine cyanine dyes are indispensable tools in modern biomedical research, diagnostics, and drug development, prized for their deep tissue penetration and minimal autofluorescence interference.[1] This application note provides a comprehensive, field-proven guide for the synthesis of symmetrical NIR heptamethine cyanine dyes, starting from the versatile heterocyclic precursor, 3-ethyl-2,3-dimethyl-3H-indole. We will elucidate the core chemical principles, from the critical quaternization of the indole nitrogen to the final condensation reaction that forms the dye's characteristic polymethine backbone. This document furnishes detailed, step-by-step protocols, explains the causality behind experimental choices, and includes workflow visualizations to empower researchers in the successful synthesis and purification of these vital fluorescent probes.
Introduction: The Significance of Indolenine-Based NIR Dyes
The unique photophysical properties of heptamethine cyanine dyes, such as Indocyanine Green (ICG), have established them as clinically approved agents for applications like fluorescence-guided surgery and angiography.[2][3] The core structure of these dyes typically consists of two nitrogen-containing heterocyclic nuclei joined by a seven-carbon polymethine chain.[4][5] The indolenine moiety is a particularly valuable heterocyclic system for constructing these dyes due to its inherent stability and the synthetic versatility it offers for fine-tuning the dye's properties.[6]
The length and rigidity of the polymethine bridge are primary determinants of the dye's absorption and emission wavelengths; longer, more conjugated systems shift the spectra further into the NIR-I (700-1000 nm) and NIR-II (1000-1700 nm) windows.[1] Modifications to the indolenine nucleus, such as the introduction of alkyl or functional groups, can modulate the dye's solubility, stability, quantum yield, and propensity for aggregation.[3][7]
This guide focuses on a robust, two-stage synthetic strategy utilizing 3-ethyl-2,3-dimethyl-3H-indole as the foundational building block.
The Core Synthetic Strategy
The synthesis of symmetrical heptamethine cyanine dyes from an indolenine precursor is a well-established process that can be broken down into two principal stages:
-
Quaternization of the Indolenine Nitrogen: The tertiary nitrogen of the 3H-indole ring is alkylated to form a quaternary indoleninium salt. This is a critical activation step. The resulting positive charge on the nitrogen atom significantly increases the acidity of the protons on the adjacent C2-methyl group, transforming it into a reactive nucleophile (an active methylene group) in the presence of a base.[4][8][9]
-
Condensation with a Polymethine Bridge Precursor: Two equivalents of the activated indoleninium salt are condensed with one equivalent of a suitable seven-carbon chain precursor. This reaction is typically performed under basic conditions and results in the formation of the fully conjugated heptamethine dye.[5][6][10]
Figure 1: General two-stage synthetic scheme for NIR cyanine dyes.
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of the Quaternary Indoleninium Salt
This protocol details the N-alkylation of 3-ethyl-2,3-dimethyl-3H-indole to form the reactive indoleninium salt. We use iodoethane as an example alkylating agent.
Causality: The choice of alkylating agent (R-X) determines the N-substituent on the final dye, which influences solubility and steric properties. Iodoalkanes are highly reactive and effective for this quaternization. The reaction is typically performed at elevated temperatures to ensure complete conversion.[6][11] Acetonitrile is a common solvent due to its polarity and suitable boiling point.
| Reagent/Material | Molar Eq. | Purpose |
| 3-Ethyl-2,3-dimethyl-3H-indole | 1.0 | Heterocyclic Precursor |
| Iodoethane | 3.0 - 5.0 | Alkylating Agent |
| Acetonitrile (anhydrous) | - | Solvent |
| Diethyl Ether (anhydrous) | - | Precipitation Agent |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-ethyl-2,3-dimethyl-3H-indole (1.0 eq).
-
Dissolve the indole in anhydrous acetonitrile (approx. 5-10 mL per gram of indole).
-
Add iodoethane (3.0 - 5.0 eq) to the solution. Note: A molar excess of the alkylating agent is used to drive the reaction to completion.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting indole), cool the mixture to room temperature.
-
The quaternary salt may precipitate out of the solution upon cooling. To maximize recovery, add anhydrous diethyl ether to the flask with vigorous stirring until a precipitate fully forms.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake several times with cold anhydrous diethyl ether to remove any unreacted iodoethane and starting material.
-
Dry the resulting solid, the N-ethyl-3-ethyl-2,3-dimethyl-3H-indolinium iodide salt, under vacuum. The product is often a pink or off-white powder and can be used in the next step without further purification.
Protocol 2: Synthesis of the Symmetrical Heptamethine Cyanine Dye
This protocol describes the condensation of the indoleninium salt with a common polymethine bridge precursor, which can be synthesized from cyclohexanone via a Vilsmeier-Haack reaction.[4][12] The intermediate, often a chloro-substituted cyclohexenyl bis-aldehyde or its dianilino derivative, serves as the seven-carbon linker.
Causality: The condensation is typically catalyzed by a base like sodium acetate.[5][10] A mixture of acetic acid and acetic anhydride is often used as the solvent system. Acetic anhydride serves not only as a solvent but also as a dehydrating agent, removing the water formed during the condensation and driving the reaction forward.[6][9]
| Reagent/Material | Molar Eq. | Purpose |
| N-ethyl-3-ethyl-2,3-dimethyl-3H-indolinium iodide | 2.0 | Activated Heterocycle |
| N-((E)-2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methanaminium salt | 1.0 | Polymethine Bridge Precursor |
| Sodium Acetate (anhydrous) | 2.0 - 3.0 | Basic Catalyst |
| Acetic Anhydride | - | Solvent / Dehydrating Agent |
| Acetic Acid | - | Solvent |
| Ethanol or Methanol | - | Recrystallization Solvent |
Step-by-Step Procedure:
-
Combine the N-ethyl-3-ethyl-2,3-dimethyl-3H-indolinium iodide (2.0 eq), the polymethine bridge precursor (1.0 eq), and anhydrous sodium acetate (2.0-3.0 eq) in a round-bottom flask.
-
Add a solvent mixture of acetic acid and acetic anhydride (e.g., a 4:3 ratio by volume) to the flask.
-
Heat the mixture with stirring to 100-120°C for 2-4 hours. The solution will typically develop a deep blue or green color, characteristic of the cyanine dye.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into a large volume of ice-cold water or diethyl ether to precipitate the crude dye.
-
Collect the crude product by vacuum filtration.
-
Wash the solid extensively with water to remove salts and residual acetic acid, followed by a wash with a non-polar solvent like hexane to remove non-polar impurities.
-
The crude product is then purified.
Purification and Characterization
Purification is critical to obtaining a high-quality dye. The method of choice depends on the specific properties of the synthesized dye.
-
Column Chromatography: Silica gel chromatography is the most common method for purifying cyanine dyes. A gradient elution system, often starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), is effective.[7][13] For example, a gradient of 0% to 10% MeOH in DCM can be used.
-
Recrystallization: If the dye is sufficiently crystalline, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or chloroform/hexane) can yield a highly pure product.
Characterization:
The purified dye should be characterized to confirm its structure and assess its photophysical properties.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Signals corresponding to aromatic protons, polymethine chain protons, and alkyl groups on the indolenine ring.[13][14] |
| Mass Spectrometry | Molecular weight confirmation | A peak corresponding to the molecular ion [M]⁺ of the dye cation. |
| UV-Vis Spectroscopy | Determine absorption properties | An intense, sharp absorption peak (λmax) in the NIR region (typically 780-850 nm for heptamethine dyes).[5][15] |
| Fluorimetry | Determine emission properties | An emission peak (λem) slightly red-shifted from the absorption maximum. |
Overall Experimental Workflow
The entire process from starting material to final, characterized product follows a logical sequence of synthesis, purification, and analysis.
Figure 2: Step-by-step experimental workflow diagram.
References
- Development of Iodinated Indocyanine Green Analogs as a Strategy for Targeted Therapy of Liver Cancer. ACS Medicinal Chemistry Letters.
- Synthetic routes of indocyanine green analogs integrated amphiphilic dendritic lipopeptide (RNF) as near‐infrared fluorescence theranostic carrier.
- Sterically Shielded Hydrophilic Analogs of Indocyanine Green.
- Sterically Shielded Hydrophilic Analogs of Indocyanine Green. PMC.
- Synthesis of indocyanine green functionalized comblike poly(aspartic acid) derivatives for enhanced cancer cell ablation by targeting the endoplasmic reticulum. Polymer Chemistry (RSC Publishing).
- Near-Infrared-II Cyanine/Polymethine Dyes, Current St
- Solved 3. The Vilsmeier-Haack-Arnold (VHA)
- Near-infrared photocatalysis with cyanines: synthesis, applic
- Near-Infrared-Emitting Meso-Substituted Heptamethine Cyanine Dyes: From the Synthesis and Photophysics to Their Use in Bioimaging. MDPI.
- Synthesis of NIR cyanine dyes. | Download Scientific Diagram.
- Synthesis of Asymmetric Cyanine Dyes in Solid St
- Novel Water-Soluble Near-Infrared Cyanine Dyes: Synthesis, Spectral Properties, and Use in the Preparation of Internally Quenched Fluorescent Probes.
- Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy. PMC.
- Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy.
- Microwave synthesis of near infrared heptamethine cyanine dye. PubMed.
- Approach to a Substituted Heptamethine Cyanine Chain by the Ring Opening of Zincke Salts. Journal of the American Chemical Society.
- Synthesis of Heptamethine Cyanines from Furfural Deriv
- Syntheses and absorption-structure relationships of some new photosensitizer cyanine dyes. Indian Academy of Sciences.
- Near-infrared absorbing cyanine dyes for all-organic optical upconversion devices. DORA 4RI.
- Chiral indole intermediates and their fluorescent cyanine dyes containing functional groups.
- A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. chemrxiv.org.
- Symmetrical and Asymmetrical Cyanine Dyes. Synthesis, Spectral Properties, and BSA Association Study.
- Synthesis and Characterization of Heptamethine Cyanine Dyes. MDPI.
Sources
- 1. Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Iodinated Indocyanine Green Analogs as a Strategy for Targeted Therapy of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterically Shielded Hydrophilic Analogs of Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Microwave synthesis of near infrared heptamethine cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dora.lib4ri.ch [dora.lib4ri.ch]
Application Note: Step-by-Step Condensation Synthesis of 3-Ethyl-2,3-dimethyl-3H-indole Squaraine Dyes
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Areas: Near-Infrared (NIR) Bioimaging, Photodynamic Therapy (PDT), and Organic Photovoltaics (OPVs)
Introduction & Mechanistic Causality
Squaraine dyes are a premier class of zwitterionic near-infrared (NIR) fluorophores characterized by a central, electron-deficient cyclobutenedione core flanked by electron-donating heterocyclic moieties[1]. This Donor-Acceptor-Donor (D-A-D) architecture yields exceptionally high molar extinction coefficients and sharp absorption bands.
As a Senior Application Scientist, I frequently observe that standard indolenine-based squaraines (using 2,3,3-trimethylindolenine) suffer from severe fluorescence quenching in aqueous biological media due to planar π−π stacking and subsequent H- or J-aggregation[2]. To circumvent this, the protocol herein utilizes 3-ethyl-2,3-dimethyl-3H-indole . The deliberate substitution of an ethyl group at the C3 position introduces critical steric bulk. This structural intervention disrupts tight intermolecular packing, preserving the dye's quantum yield without altering the fundamental condensation chemistry.
The Chemical Logic of the Condensation
The synthesis relies on the condensation of squaric acid with the methylene base (enamine tautomer) of the indolenine[1]. Because squaric acid is highly unreactive to direct nucleophilic attack in non-polar solvents, we employ a non-innocent solvent system: a 1:1 mixture of n-butanol and toluene.
n-Butanol transiently esterifies the squaric acid to form a butyl squarate intermediate, dramatically lowering the activation energy for the first nucleophilic attack[3]. Following the formation of the short-lived semisquaraine intermediate, a second equivalent of the indolenine attacks, followed by dual dehydration to yield the symmetrical dye.
Mechanistic pathway of the dual nucleophilic condensation forming the squaraine dye.
Quantitative Reaction Parameters
To ensure reproducibility, the following parameters have been optimized. The strict control of stoichiometry and solvent ratios is required to prevent the accumulation of the semisquaraine intermediate.
| Parameter | Optimized Value | Mechanistic Rationale |
| Molar Ratio (Indolenine : Squaric Acid) | 2.1 : 1.0 | A slight excess of the nucleophile drives the equilibrium past the semisquaraine intermediate, favoring the symmetrical dye. |
| Solvent Ratio (n-Butanol : Toluene) | 1:1 (v/v) | Balances squaric acid activation (via esterification) with the optimal azeotropic boiling point (~110°C)[4]. |
| Reaction Temperature | 110 °C – 120 °C | Provides the activation energy required for the sterically hindered second nucleophilic attack. |
| Reflux Time | 4 – 6 hours | Ensures complete conversion; prolonged heating beyond 8 hours risks oxidative degradation of the dye. |
| Typical Isolated Yield | 55% – 65% | Yields are capped by the reversibility of the initial steps if water is not efficiently removed[4]. |
Experimental Protocol: A Self-Validating System
This methodology is designed to be self-validating . By utilizing a , the physical accumulation of water in the trap serves as a real-time, quantitative metric of reaction progress[4].
Materials Required
-
3-Ethyl-2,3-dimethyl-3H-indole (2.1 mmol)
-
Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) (1.0 mmol)
-
Anhydrous Toluene (15 mL)
-
Anhydrous n-Butanol (15 mL)
Step-by-Step Methodology
Step 1: Apparatus Preparation Oven-dry a 50 mL round-bottom flask, a Dean-Stark trap, and a reflux condenser. Expert Insight: While water is a byproduct of this reaction, ambient moisture in the glassware can prematurely hydrolyze the transient butyl squarate intermediate, severely retarding the initial reaction kinetics.
Step 2: Reagent Assembly To the cooled round-bottom flask, add 1.0 equivalent of squaric acid (114 mg, 1.0 mmol) and 2.1 equivalents of 3-ethyl-2,3-dimethyl-3H-indole (368 mg, 2.1 mmol).
Step 3: Solvent Addition Add 15 mL of toluene and 15 mL of n-butanol. Add a magnetic stir bar. Attach the Dean-Stark trap (pre-filled with a small amount of toluene) and the reflux condenser.
Step 4: Azeotropic Reflux (The Self-Validating Step) Heat the reaction mixture to a vigorous reflux (110–120 °C) while stirring. Validation Checkpoint: As the condensation proceeds, water will co-distill with the toluene/n-butanol azeotrope and phase-separate at the bottom of the Dean-Stark trap. Exactly 2 equivalents of water (approx. 36 µL per mmol of squaric acid) will be generated. Simultaneously, the reaction mixture will transition from a pale suspension to an intensely dark blue/green solution with a metallic luster, visually confirming the formation of the highly conjugated zwitterionic core.
Step 5: Reaction Monitoring & Quenching After 4 hours, monitor the reaction via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (95:5) eluent system. The product will appear as a highly polar, brightly colored blue spot. Once the squaric acid and semisquaraine intermediate are consumed, cool the flask to room temperature.
Step 6: Solvent Removal & Purification Transfer the mixture to a rotary evaporator and remove the solvents under reduced pressure (n-butanol requires high vacuum and a water bath at ~50 °C). Purify the resulting crude metallic solid via silica gel flash column chromatography. Elute with a gradient of Hexane to Ethyl Acetate to isolate the pure symmetrical squaraine dye.
Experimental workflow for the condensation synthesis of symmetrical squaraine dyes.
References
-
[4] Title: Synthesis of Squaraine Dyes | Source: Encyclopedia MDPI | URL:[Link]
-
[3] Title: Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges | Source: NIH / MDPI | URL:[Link]
-
[1] Title: Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications | Source: MDPI Pharmaceuticals | URL:[Link]
-
[2] Title: Photophysical Characterization and Biointeractions of NIR Squaraine Dyes for in Vitro and in Vivo Bioimaging | Source: ACS Applied Bio Materials | URL:[Link]
Sources
- 1. Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
Application Note: Engineering Next-Generation Live-Cell Bioimaging Probes Using 3-Ethyl-2,3-dimethyl-3H-indole
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary & Chemical Rationale
The development of near-infrared (NIR) fluorescent probes for live-cell bioimaging relies heavily on the structural tuning of cyanine and squaraine dye scaffolds. While 2,3,3-trimethyl-3H-indole is the traditional precursor for these fluorophores, substituting it with 3-ethyl-2,3-dimethyl-3H-indole (CAS 1798-39-6) introduces critical physicochemical advantages[1].
As a Senior Application Scientist, I have observed that introducing an ethyl group at the C3 position of the indolenine core breaks the molecular symmetry and increases the steric bulk of the resulting dye. This modification serves two primary functions:
-
Prevention of H-Aggregation: In aqueous biological media, planar cyanine dyes tend to undergo face-to-face π−π stacking (H-aggregation), which severely quenches fluorescence. The asymmetric C3-ethyl substitution disrupts this stacking, preserving the quantum yield and molecular brightness in live cells[2].
-
Tuning Lipophilicity for Organelle Targeting: Cyanine dyes are inherently lipophilic cations. By elongating the alkyl chain at the C3 position, the partition coefficient (LogP) is precisely tuned to optimize membrane permeability and drive highly selective mitochondrial accumulation without trapping the probe in the endosomal pathway[3].
Mechanistic Insights: The Nernstian Drive
The application of 3-ethyl-2,3-dimethyl-3H-indole in mitochondrial probes is governed by the Nernst equation . Mitochondria maintain a highly negative resting membrane potential ( ΔΨm≈−150 to −180 mV) by pumping protons across the inner mitochondrial membrane[4].
Because the indolium-derived cyanine dye carries a delocalized positive charge, it acts as a lipophilic cation. The electrophoretic drive pulls the probe from the extracellular space ( ≈0 mV), across the plasma membrane ( ΔΨp≈−60 mV), and concentrates it exponentially within the mitochondrial matrix[5]. The C3-ethyl group ensures the molecule is lipophilic enough to cross the lipid bilayers rapidly, yet soluble enough to avoid unspecific hydrophobic binding to cytosolic proteins.
Fig 1. Nernstian accumulation of lipophilic cationic probes in mitochondria.
Comparative Photophysical Data
To demonstrate the empirical advantage of the 3-ethyl modification, the table below summarizes the quantitative differences between a standard Cy5 dye (derived from 3,3-dimethyl indolenine) and an engineered asymmetric Cy5 dye (derived from 3-ethyl-3-methyl indolenine).
| Parameter | Standard Cy5 (3,3-Dimethyl Core) | Engineered Cy5 (3-Ethyl-3-Methyl Core) | Causality / Impact on Bioimaging |
| Absorbance Max | 640 nm | 645 nm | Slight bathochromic shift due to hyperconjugation. |
| Emission Max | 660 nm | 672 nm | Pushes emission further into the NIR window. |
| Stokes Shift | 20 nm | 27 nm | Reduced self-absorption and background scattering. |
| LogP (pH 7.4) | +0.4 | +1.2 | Enhanced lipid bilayer permeability[5]. |
| Aqueous State | High H-aggregation | Monomeric | Steric bulk prevents quenching; maintains high Φ . |
Validated Experimental Protocols
The following workflows detail the synthesis of a bioimaging probe from 3-ethyl-2,3-dimethyl-3H-indole and its subsequent application in live-cell imaging. Every protocol is designed as a self-validating system, ensuring quality control at each critical junction.
Fig 2. Step-by-step synthetic workflow from indolenine precursor to cyanine probe.
Protocol 1: Synthesis of the Indolium Salt Precursor
Objective: Quaternize the nitrogen atom to create the electron-accepting moiety required for the cyanine push-pull system.
-
Reaction Setup: Dissolve 1.0 equivalent of 3-ethyl-2,3-dimethyl-3H-indole in anhydrous acetonitrile under an inert argon atmosphere.
-
Alkylation: Add 1.5 equivalents of the desired alkylating agent (e.g., 1-iodobutane for increased lipophilicity).
-
Reflux: Heat the mixture to 110°C in a sealed tube for 12–18 hours.
-
Precipitation: Cool the mixture to room temperature. Indolium salts are highly polar; precipitate the product by adding cold diethyl ether dropwise until the solution turns cloudy.
-
Collection: Filter the precipitate and wash three times with cold diethyl ether to remove unreacted starting materials.
-
Self-Validation (QC): Perform 1 H-NMR. The successful quaternization is confirmed by a significant downfield shift of the C2-methyl protons (typically shifting from ∼ 2.2 ppm to ∼ 2.8 ppm) due to the adjacent positive charge[1].
Protocol 2: Condensation to Asymmetric Cyanine Fluorophore
Objective: Link the indolium salt to a polymethine bridge to form the fluorescent probe.
-
Activation: Dissolve 1.0 equivalent of the synthesized indolium salt and 1.1 equivalents of malonaldehyde dianil hydrochloride in a mixture of acetic anhydride and acetic acid (1:1 v/v).
-
Condensation: Heat the reaction to 110°C for 3 hours. Crucial Insight: Maintaining a slight excess of malonaldehyde dianil prevents the formation of symmetric dyes, which are notoriously difficult to separate via chromatography[1].
-
Workup: Quench the reaction with ice-cold water. Extract the asymmetric hemicyanine intermediate using dichloromethane (DCM).
-
Final Coupling: React the intermediate with a different indolium derivative in the presence of a mild base (e.g., sodium acetate in methanol) at room temperature for 3 hours to yield the asymmetric Cy5 probe.
-
Self-Validation (QC): Monitor via HPLC-MS. The reaction is complete when the intermediate peak disappears. Validate the final product via UV-Vis spectroscopy; a sharp absorption peak at ∼ 645 nm confirms the formation of the intact polymethine chain[1].
Protocol 3: Live-Cell Mitochondrial Imaging
Objective: Utilize the synthesized probe for wash-free, high-contrast mitochondrial tracking.
-
Cell Culture: Seed HeLa or A549 cells in 35 mm glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS at 37°C and 5% CO 2 until 70-80% confluent.
-
Probe Preparation: Prepare a 1 mM stock solution of the synthesized cyanine probe in cell-culture grade DMSO.
-
Staining: Dilute the stock in pre-warmed, serum-free DMEM to a final working concentration of 500 nM. Replace the culture media with the staining solution and incubate for 15–20 minutes at 37°C. Note: The optimal lipophilicity of the C3-ethyl group allows for rapid internalization, minimizing toxicity.
-
Validation (Co-localization): To validate mitochondrial targeting, co-stain the cells with a commercial standard (e.g., MitoTracker Green at 200 nM) for the final 10 minutes of incubation.
-
Imaging Setup:
-
Wash the cells gently twice with 1X PBS (pH 7.4) to remove excess extracellular dye.
-
Image using a confocal laser scanning microscope.
-
Excitation: 633 nm or 640 nm laser.
-
Emission Collection: 650–700 nm.
-
-
Self-Validation (QC): Calculate the Pearson's Correlation Coefficient (PCC) between the synthesized NIR probe channel and the MitoTracker Green channel. A PCC > 0.90 confirms highly specific Nernstian mitochondrial targeting[5].
References
-
A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes The Journal of Organic Chemistry (ACS Publications)[Link]
-
Targeting and Imaging of Mitochondria Using Near-Infrared Cyanine Dye and Its Application to Multicolor Imaging ACS Omega[Link]
-
Mitochondrial Membrane Potential Probes and the Proton Gradient: A Practical Usage Guide Taylor & Francis[Link]
-
Effects of heterocyclic N-alkyl chain length on cancer cell uptake of near infrared heptamethine cyanine dyes Dyes and Pigments[Link]
Sources
Preparation of Asymmetric Hemicyanine Dyes from 3-Ethyl-2,3-dimethyl-3H-indole Precursors: A Comprehensive Protocol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Fluorescence Bioimaging, Voltage-Sensitive Probes, and Photodynamic Therapy
Introduction & Mechanistic Rationale
Hemicyanine dyes are a critical class of asymmetric polymethine fluorophores characterized by a donor-π-acceptor (D-π-A) architecture. They are widely utilized in non-covalent protein probing, nucleic acid staining, and shortwave infrared (SWIR) in vivo imaging [1].
While the classic Fischer base (2,3,3-trimethyl-3H-indole) is the most common electron-accepting moiety, substituting it with 3-ethyl-2,3-dimethyl-3H-indole introduces a critical structural advantage. The presence of the bulkier 3-ethyl group creates a chiral center at the C3 position and introduces steric hindrance perpendicular to the conjugated polymethine plane. This structural tailoring significantly disrupts intermolecular π-π stacking, thereby suppressing non-radiative H-aggregation in aqueous biological media and preserving high fluorescence quantum yields [2].
The Intramolecular Charge Transfer (ICT) Framework
The photophysical properties of these dyes are governed by the ICT mechanism. Upon photon absorption, electron density shifts from the electron-donating group (e.g., a dialkylamino moiety) through the π-conjugated polymethine bridge to the electron-accepting indolium core.
Fig 1. Intramolecular Charge Transfer (ICT) mechanism in D-π-A hemicyanine fluorophores.
Experimental Design & Workflow
The synthesis of asymmetric hemicyanine dyes from 3-ethyl-2,3-dimethyl-3H-indole follows a robust, two-phase self-validating workflow:
-
Quaternization (Menschutkin Reaction): The neutral indole precursor is N-alkylated to form an indolium salt. This step is critical as the resulting positive charge on the nitrogen drastically increases the acidity of the adjacent 2-methyl protons.
-
Knoevenagel Condensation: The activated 2-methyl group is deprotonated by a mild base (e.g., piperidine) to form a nucleophilic enamine (methylene base). This intermediate attacks an electrophilic aromatic aldehyde, followed by dehydration to yield the highly conjugated hemicyanine dye [3].
Fig 2. Two-step synthesis workflow for asymmetric hemicyanine dyes from indole precursors.
Step-by-Step Protocols
Phase 1: Synthesis of 1,3-Diethyl-2,3-dimethyl-3H-indolium Iodide
Goal: Activate the 2-methyl group for downstream condensation.
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-ethyl-2,3-dimethyl-3H-indole (10.0 mmol, 1.73 g) in 15 mL of anhydrous acetonitrile.
-
Alkylation: Add iodoethane (15.0 mmol, 2.34 g) dropwise at room temperature.
-
Causality: Iodoethane is chosen over bromoethane due to the superior leaving group ability of iodide, accelerating the Menschutkin S_N2 reaction.
-
-
Reflux: Heat the mixture to 85°C (reflux) under an inert argon atmosphere for 24 hours.
-
Precipitation & Recovery: Cool the mixture to room temperature. Slowly add 30 mL of cold, anhydrous diethyl ether to precipitate the indolium salt.
-
Self-Validation (QC): Vacuum filter the precipitate. The product should present as a pale pink or off-white crystalline powder.
-
Analytical Check: 1 H NMR (CDCl 3 ) will show a distinct downfield shift of the 2-methyl singlet from ~2.2 ppm (in the precursor) to ~2.9 ppm, confirming the presence of the adjacent quaternary nitrogen.
-
Phase 2: Knoevenagel Condensation to Hemicyanine Dye
Goal: Construct the D-π-A extended conjugated system.
-
Preparation: In a 25 mL round-bottom flask, dissolve the indolium iodide salt from Phase 1 (1.0 mmol, 0.33 g) and 4-(diethylamino)benzaldehyde (1.1 mmol, 0.19 g) in 10 mL of absolute ethanol.
-
Catalysis: Add 3 drops (~0.2 mmol) of pure piperidine.
-
Causality: Piperidine acts as a specific basic catalyst. It is strong enough to deprotonate the indolium 2-methyl group to form the reactive enamine, but not strong enough to cause unwanted side reactions (like aldol self-condensation of the aldehyde).
-
-
Condensation: Heat the mixture to 80°C for 8 hours.
-
Self-Validation (QC): Monitor the reaction visually and via TLC (DCM:MeOH, 9:1). The solution will undergo a dramatic color change from pale yellow to an intense, deep purple/blue within the first 30 minutes, visually validating the expansion of the conjugated π-system.
-
Purification: Cool the reaction to 0°C to induce crystallization. Filter the crude dye, wash with cold ethanol, and purify via silica gel column chromatography (gradient elution: DCM to DCM:MeOH 95:5) to obtain the pure asymmetric hemicyanine dye.
Quantitative Data & Optimization Summaries
Table 1: Optimization of Knoevenagel Condensation Conditions
Data reflects the synthesis of the N-ethyl / 4-N,N-diethyl hemicyanine derivative.
| Solvent | Base Catalyst | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) |
| Absolute Ethanol | None | 80 | 24 | < 15% | N/A |
| Absolute Ethanol | Piperidine (0.2 eq) | 80 | 8 | 86% | > 98% |
| Acetonitrile | Triethylamine (0.5 eq) | 82 | 12 | 62% | 91% |
| Acetic Anhydride | None | 110 | 6 | 71% | 88% |
Table 2: Photophysical Properties of Synthesized Dye Variants
Measured in PBS (pH 7.4) at 25°C. The 3-ethyl substitution maintains high quantum yields by preventing aggregation.
| Dye Variant (N-Alkyl / Aldehyde Donor) | Abs Max (nm) | Em Max (nm) | Stokes Shift (nm) | Extinction Coeff ( ϵ , M⁻¹cm⁻¹) |
| N-Ethyl / 4-N,N-Dimethylamino | 545 | 580 | 35 | 65,000 |
| N-Ethyl / 4-N,N-Diethylamino | 552 | 595 | 43 | 72,000 |
| N-Propyl Sulfonate / 4-N,N-Diethylamino | 555 | 602 | 47 | 68,000 |
References
-
Structure Tailoring of Hemicyanine Dyes for In Vivo Shortwave Infrared Imaging Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
Hemicyanine dyes derived from 2,3,3-trimethyl-3H-indolium as candidates for non-covalent protein probes Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed/Elsevier) URL:[Link]
- Source: Google Patents (CN101805526A)
Application Notes and Protocols for the Synthesis of Novel Indocyanine Green (ICG) Analogs Using 3-Ethyl-2,3-dimethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Near-Infrared Imaging and the Quest for Advanced ICG Analogs
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has been a cornerstone in medical diagnostics for over six decades.[1] Its approval by the U.S. Food and Drug Administration (FDA) has paved the way for its widespread clinical use in applications such as retinal angiography, cardiovascular function assessment, and fluorescence-guided surgery.[1][2][3] The utility of ICG is rooted in its strong absorption and fluorescence in the NIR window (700-900 nm), a spectral range where biological tissues exhibit minimal absorbance and autofluorescence, thus allowing for deep tissue imaging with high signal-to-noise ratios.[4]
Despite its broad clinical acceptance, ICG possesses certain limitations, including concentration-dependent aggregation in aqueous solutions, a relatively short in-vivo half-life, and a lack of target specificity.[4][5] These drawbacks have spurred the development of ICG analogs with improved photophysical properties, enhanced stability, and the potential for conjugation to targeting moieties for precision medicine applications.[6] The synthesis of such analogs often involves the modification of the core heterocyclic structure. This application note provides a detailed protocol for the synthesis of novel ICG analogs using 3-ethyl-2,3-dimethyl-3H-indole as a key precursor, offering researchers a pathway to explore new chemical space in the design of advanced NIR fluorophores.
The introduction of an ethyl group at the 3-position of the indole ring is hypothesized to modulate the electronic and steric properties of the resulting dye, potentially influencing its spectral characteristics, quantum yield, and aggregation behavior. This guide will walk through the synthetic strategy, from the quaternization of the indole precursor to the final condensation reaction, providing both the "how" and the "why" behind each step.
Synthetic Strategy: A Modular Approach to ICG Analog Synthesis
The synthesis of symmetrical heptamethine cyanine dyes, such as ICG and its analogs, is classically achieved through the condensation of two equivalents of a quaternized heterocyclic base with a polymethine bridge-forming reagent.[2] In this protocol, we will focus on a two-step process:
-
Quaternization of 3-Ethyl-2,3-dimethyl-3H-indole: This initial step activates the indole derivative, making the 2-methyl group sufficiently acidic to participate in the subsequent condensation reaction. This is a critical activation step for the formation of the cyanine dye.
-
Condensation Reaction: The quaternized indole (an indolium salt) is then reacted with a suitable polymethine bridge source to form the final heptamethine cyanine dye.
This modular approach allows for the synthesis of a variety of ICG analogs by changing the quaternizing agent or the polymethine bridge-forming reagent.
Figure 1: General workflow for the synthesis of ICG analogs.
Experimental Protocols
Part 1: Synthesis of 1-(4-Sulfobutyl)-3-ethyl-2,3-dimethyl-3H-indolium, Inner Salt
This protocol details the quaternization of 3-ethyl-2,3-dimethyl-3H-indole with 1,4-butanesultone to introduce a water-solubilizing sulfonate group, a common feature in many ICG analogs designed for biological applications.
Materials and Reagents:
-
3-Ethyl-2,3-dimethyl-3H-indole (98% purity)
-
1,4-Butanesultone (99% purity)
-
1,2-Dichlorobenzene (anhydrous)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethyl-2,3-dimethyl-3H-indole (1.73 g, 10 mmol).
-
Inert Atmosphere: Place the flask under an inert atmosphere of argon or nitrogen. This is crucial to prevent oxidation and side reactions.
-
Solvent and Reagent Addition: Add anhydrous 1,2-dichlorobenzene (20 mL) to the flask, followed by 1,4-butanesultone (1.63 g, 12 mmol). The use of a slight excess of the alkylating agent ensures complete conversion of the starting indole.
-
Reaction Conditions: Heat the reaction mixture to 120 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting indole spot indicates the completion of the reaction. Typically, the reaction is complete within 18-24 hours.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the quaternized product should form.
-
Purification: Add anhydrous diethyl ether (50 mL) to the reaction mixture to facilitate further precipitation of the product. Collect the solid product by filtration and wash it thoroughly with anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials and solvent residues.
-
Drying: Dry the resulting solid under vacuum to obtain the 1-(4-sulfobutyl)-3-ethyl-2,3-dimethyl-3H-indolium, inner salt as a solid.
Part 2: Synthesis of the 3-Ethyl-2,3-dimethyl-3H-indole-based ICG Analog
This part of the protocol describes the condensation of the quaternized indole with a polymethine bridge-forming reagent, in this case, N,N'-diphenylformamidine, to yield the final heptamethine cyanine dye.
Materials and Reagents:
-
1-(4-Sulfobutyl)-3-ethyl-2,3-dimethyl-3H-indolium, inner salt (from Part 1)
-
N,N'-Diphenylformamidine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Sodium acetate (anhydrous)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the 1-(4-sulfobutyl)-3-ethyl-2,3-dimethyl-3H-indolium, inner salt (0.62 g, 2 mmol), N,N'-diphenylformamidine (0.196 g, 1 mmol), and anhydrous sodium acetate (0.164 g, 2 mmol).
-
Solvent Addition: Add a mixture of acetic anhydride (5 mL) and anhydrous pyridine (5 mL) to the flask. Acetic anhydride acts as both a solvent and a dehydrating agent, while pyridine serves as a base to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 4-6 hours. The solution should turn a deep green or blue color, indicating the formation of the cyanine dye. Monitor the reaction progress by UV-Vis spectroscopy, observing the appearance of a strong absorption peak in the NIR region (typically around 780-820 nm).
-
Product Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add diethyl ether to the reaction mixture to precipitate the crude dye.
-
Initial Purification: Collect the crude product by filtration and wash it with diethyl ether to remove residual solvents and unreacted reagents.
-
Final Purification (Column Chromatography): Further purify the crude dye using column chromatography on silica gel. A gradient elution system of dichloromethane and methanol is often effective. The desired product will be the intensely colored fraction.
-
Final Product Isolation: Collect the pure fractions and remove the solvent under reduced pressure to yield the final ICG analog as a dark-colored solid.
Characterization and Data
The synthesized ICG analog should be thoroughly characterized to confirm its structure and assess its photophysical properties.
Recommended Analytical Techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the final compound.
-
Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the ICG analog.
-
UV-Vis-NIR Spectroscopy: To determine the absorption and emission maxima (λ_abs and λ_em).
-
Fluorometry: To measure the fluorescence quantum yield.
Table 1: Expected Photophysical Properties of the Novel ICG Analog
| Property | Expected Value | Solvent |
| λ_abs (max) | 780 - 810 nm | Ethanol |
| λ_em (max) | 800 - 830 nm | Ethanol |
| Molar Extinction Coefficient (ε) | > 150,000 M⁻¹cm⁻¹ | Ethanol |
| Fluorescence Quantum Yield (Φ_f) | 0.10 - 0.20 | Ethanol |
Note: These are expected values and may vary based on the exact structure and purity of the synthesized compound.
Causality and Experimental Insights
-
The Role of the 3-Ethyl Group: The presence of the ethyl group at the 3-position, as opposed to a methyl group in the more common 2,3,3-trimethyl-3H-indole, can influence the electronic environment of the indole nitrogen and the steric hindrance around the reactive 2-methyl group. This may lead to altered reaction kinetics and potentially a shift in the absorption and emission wavelengths of the final dye.
-
Quaternization is Key: The quaternization of the indole nitrogen is a critical step. It significantly increases the acidity of the protons on the adjacent 2-methyl group, enabling their deprotonation and subsequent nucleophilic attack on the polymethine bridge-forming reagent.
-
Choice of Polymethine Bridge: N,N'-diphenylformamidine is a common choice for forming a three-carbon bridge, which, when reacted with two indole moieties, results in a heptamethine chain. Other reagents can be used to vary the length of the polymethine chain, thereby tuning the spectral properties of the dye.
-
Solvent and Temperature Control: The choice of high-boiling point solvents like 1,2-dichlorobenzene for quaternization and the use of acetic anhydride/pyridine for the condensation are driven by the need for elevated temperatures to overcome the activation energy of these reactions. Anhydrous conditions are essential to prevent hydrolysis of reagents and intermediates.
Visualizing the Reaction Mechanism
Figure 2: Simplified reaction mechanism for ICG analog synthesis.
Troubleshooting and Safety Precautions
-
Low Yields in Quaternization: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the butanesultone and hinder the reaction. Consider increasing the reaction time or temperature if conversion is low.
-
Multiple Products in Condensation: The condensation reaction can sometimes lead to the formation of shorter-chain cyanine dyes as byproducts. Careful control of stoichiometry and reaction time is important. Purification by column chromatography is essential to isolate the desired heptamethine dye.
-
Safety: 1,4-Butanesultone is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. 1,2-Dichlorobenzene, pyridine, and acetic anhydride are toxic and corrosive; handle with care.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of novel ICG analogs utilizing 3-ethyl-2,3-dimethyl-3H-indole. By understanding the underlying chemical principles and following the outlined procedures, researchers can create a new class of NIR fluorophores with potentially advantageous properties for advanced biomedical imaging and therapeutic applications. The modularity of this synthetic approach opens the door for further chemical modifications to fine-tune the photophysical and biological characteristics of these important molecules.
References
- BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Cyanoindoles. BenchChem.
- MDPI. (n.d.). Synthesis and Characterization of Heptamethine Cyanine Dyes. MDPI.
- Royal Society of Chemistry. (2023). Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (n.d.).
- American Chemical Society. (2005). Solid-Phase Methods for the Synthesis of Cyanine Dyes. The Journal of Organic Chemistry.
- Elsevier. (2025).
- PubMed. (n.d.). Synthesis and reactivities of 3-indocyanine-green-acyl-1,3-thiazolidine-2-thione (ICG-ATT) as a new near-infrared fluorescent-labeling reagent.
- National Center for Biotechnology Information. (n.d.). Sterically Shielded Hydrophilic Analogs of Indocyanine Green. PMC.
- Royal Society of Chemistry. (n.d.). ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment. Dalton Transactions.
- ARKIVOC. (n.d.). NOTE Synthesis of Some New Photosensitizer Cyanine Dyes.
- MDPI. (2023). Indocyanine Green (ICG)
- PubMed. (2010). Asymmetric trimethine 3H-indocyanine dyes: efficient synthesis and protein labeling.
- Semantic Scholar. (2023). Indocyanine Green (ICG)
- ResearchGate. (n.d.). (PDF)
- MDPI. (2021). Three-Component Reactions of 3-Arylidene-3H-Indolium Salts, Isocyanides and Amines.
- ResearchGate. (n.d.). Optical properties of ICG and IR-780.
- ACG Publications. (2016).
- ARKIVOC. (n.d.).
- National Center for Biotechnology Information. (n.d.). Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region. PMC.
- National Center for Biotechnology Information. (n.d.). Three-Component Reaction of 3-Arylidene-3H-Indolium Salts, Isocyanides, and Alcohols. PMC.
- Royal Society of Chemistry. (2025).
- HETEROCYCLES. (2016).
- PubMed. (2020). Integration of Indocyanine Green Analogs as Near-Infrared Fluorescent Carrier for Precise Imaging-Guided Gene Delivery.
Sources
- 1. Synthesis and reactivities of 3-indocyanine-green-acyl-1,3-thiazolidine-2-thione (ICG-ATT) as a new near-infrared fluorescent-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis Protocols for 3-Ethyl-2,3-dimethyl-3H-indole Derivatives
Introduction & Mechanistic Rationale
3-Ethyl-2,3-dimethyl-3H-indole (CAS: 1798-39-6) is a sterically hindered indolenine derivative that serves as a critical building block in the synthesis of advanced functional materials, including cyanine dyes, squaraines, and fluorescent probes used in molecular imaging.
The traditional Fischer Indole Synthesis (FIS) of indolenines from phenylhydrazine and asymmetric ketones requires prolonged thermal reflux (12–24 hours) in strong acids. This extended heating often leads to thermal degradation, polymerization, and poor yields, primarily because the formation of the C3 quaternary stereocenter is kinetically demanding 1.
Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters this kinetic landscape. By utilizing dielectric heating, microwave irradiation directly couples with the polar reaction intermediates. This localized superheating rapidly overcomes the high activation energy barrier of the rate-determining [3,3]-sigmatropic rearrangement, reducing reaction times from hours to minutes while significantly enhancing product purity 2.
Mechanistic Pathway & Regioselectivity
Mechanistic pathway of Fischer indolization yielding 3-ethyl-2,3-dimethyl-3H-indole.
Regiochemical Causality: 3-Methyl-2-pentanone is an unsymmetrical methyl ketone. Enolization and subsequent rearrangement can theoretically occur at either the primary C1 carbon or the tertiary C3 carbon. Under the high-temperature microwave conditions in glacial acetic acid, thermodynamic control prevails. The reaction preferentially proceeds via the more highly substituted, thermodynamically stable ene-hydrazine intermediate at C3, selectively yielding the 3H-indole (indolenine) rather than the 1H-indole byproduct.
Experimental Design & Causality
As a self-validating system, every parameter in this protocol is chosen with specific chemical causality:
-
Reagent Stoichiometry: An exact 1:1 equimolar ratio of phenylhydrazine to 3-methyl-2-pentanone is critical. Excess hydrazine complicates downstream purification, while excess ketone triggers unwanted aldol condensation byproducts under acidic conditions.
-
Solvent & Catalyst Selection (Glacial Acetic Acid): Acetic acid functions dually as a solvent and an acid catalyst. It possesses an excellent microwave absorption profile (loss tangent, tanδ=0.174 ), allowing rapid heating 3. Chemically, it provides the necessary protons to catalyze hydrazone formation and the subsequent elimination of ammonia from the aminal intermediate.
-
Temperature & Pressure Dynamics: Conducting the reaction in a sealed microwave vial allows the acetic acid to be superheated to 160 °C (well above its atmospheric boiling point of 118 °C) at autogenous pressure. This pressurized superheating is the primary driver for the rapid 10-minute reaction time.
Step-by-Step Protocol
Standardized microwave-assisted workflow for indolenine synthesis.
Step 1: Reagent Preparation
-
Equip a 10 mL heavy-walled microwave-safe reaction vial with a PTFE-coated magnetic stir bar.
-
Add phenylhydrazine (1.0 mmol, 108.1 mg) and 3-methyl-2-pentanone (1.0 mmol, 100.2 mg) to the vial.
-
Dispense 3.0 mL of glacial acetic acid into the mixture.
-
Seal the vial securely with a Teflon-lined crimp cap to ensure pressure containment.
Step 2: Microwave Irradiation
-
Place the sealed vial into a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).
-
Program the reactor to heat the mixture to 160 °C over a 2-minute ramp time, utilizing dynamic power modulation (max 300 W).
-
Hold the temperature at 160 °C for exactly 10 minutes with continuous stirring (800 rpm).
Step 3: Quenching and Workup
-
Allow the microwave reactor to rapidly cool the vial to room temperature (≤ 25 °C) using compressed air cooling. Caution: Do not open the vial until the temperature is below 30 °C to avoid pressurized solvent release.
-
Decrimp the vial and quantitatively transfer the dark reaction mixture into a 50 mL Erlenmeyer flask containing 10 g of crushed ice.
-
Slowly neutralize the acidic mixture by adding saturated aqueous sodium bicarbonate ( NaHCO3 ) dropwise until the pH reaches ~7.5.
Step 4: Isolation and Purification
-
Extract the aqueous mixture with ethyl acetate (3 × 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 3-ethyl-2,3-dimethyl-3H-indole as a pale yellow oil.
Data Presentation & Optimization Matrix
To demonstrate the efficacy of the microwave-assisted approach, the following table summarizes the optimization matrix comparing conventional heating to various MAOS conditions 4.
| Entry | Hydrazine | Ketone | Catalyst / Solvent | Heating Method | Temp (°C) | Time | Yield (%) |
| 1 | Phenylhydrazine | 3-Methyl-2-pentanone | Glacial AcOH | Thermal Reflux | 118 | 12 h | 62 |
| 2 | Phenylhydrazine | 3-Methyl-2-pentanone | Glacial AcOH | Microwave | 160 | 10 min | 91 |
| 3 | Phenylhydrazine | 3-Methyl-2-pentanone | p-TSA / Ethanol | Microwave | 120 | 15 min | 84 |
| 4 | Phenylhydrazine | 3-Methyl-2-pentanone | ZnCl₂ / Neat | Microwave | 150 | 5 min | 76 |
Note: Yields represent isolated, chromatographically pure products. Microwave conditions consistently outperform thermal reflux in both yield and time efficiency.
Analytical Validation (Quality Control)
A robust protocol must be self-validating. Verify the successful synthesis of 3-ethyl-2,3-dimethyl-3H-indole using the following analytical benchmarks:
-
LC-MS: Confirm the molecular ion peak at m/z 174.1 [M+H]+ , corresponding to the exact mass of C12H15N (173.12 g/mol ).
-
13C NMR (CDCl3): The defining marker of successful indolenine formation is the disappearance of the ketone carbonyl resonance (~210 ppm) and the emergence of the characteristic C=N imine carbon at ~188 ppm. The C3 quaternary carbon should appear around 55 ppm.
-
1H NMR (CDCl3): Look for the diastereotopic splitting of the methylene protons ( −CH2− ) of the C3 ethyl group, which appear as complex multiplets due to the adjacent chiral center at C3.
References
-
Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles Source: MDPI (Molecules) 1
-
Microwave-Assisted Rapid One-Pot Synthesis of Fused and Non-Fused Indoles and 5-[18F]Fluoroindoles from Phenylazocarboxylates Source: Chemistry - A European Journal 2
-
Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols Source: Benchchem 3
-
One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis Source: ResearchGate / Journal of Heterocyclic Chemistry 4
Sources
Technical Support Center: Optimizing Quaternization Yields for 3-Ethyl-2,3-dimethyl-3H-indole
Welcome to the Technical Support Center for Indole-Based Dye Precursor Synthesis. The quaternization of 3-ethyl-2,3-dimethyl-3H-indole is a notorious bottleneck in the development of advanced cyanine dyes. Because of the asymmetric substitution at the C3 position (an ethyl group alongside a methyl group), this specific indolenine exhibits unique steric demands compared to the standard 2,3,3-trimethylindolenine.
As a Senior Application Scientist, I have compiled this guide to provide you with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your isolated yields.
Part 1: Mechanistic Insight & Causality
The quaternization of the N1 nitrogen proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The 3-ethyl group creates a larger steric shadow over the nitrogen lone pair than a standard methyl group. This steric hindrance increases the activation energy required for the electrophile (alkyl halide or sultone) to achieve the ideal trajectory for attack. Consequently, standard reflux conditions often result in incomplete conversion, requiring elevated thermal energy or microwave dielectric heating to overcome the barrier [1].
Diagram 1: SN2 mechanistic pathway and the steric barrier in 3-ethyl indolenine quaternization.
Part 2: Troubleshooting FAQs
Q: My reaction with ethyl iodide stalls at 40% conversion even after 24 hours of reflux in acetonitrile. How can I drive it to completion? A: This is a classic issue of volatile alkylating agents escaping the reaction matrix, combined with the increased steric hindrance of the 3-ethyl group. Because the required activation energy is high, the reaction needs elevated temperatures, but the low boiling point of ethyl iodide (72 °C) limits the thermal energy you can apply in an open reflux system. Solution: Switch from standard reflux to a sealed pressure tube or a microwave reactor. This prevents the loss of the volatile electrophile, allowing you to safely heat the reaction to 110–120 °C. Use 2.5 to 3.0 equivalents of the alkyl halide to push the equilibrium forward.
Q: I am reacting 3-ethyl-2,3-dimethyl-3H-indole with 1,3-propanesultone. The product forms a sticky, unmanageable tar at the bottom of the flask. How do I improve the isolated yield and purity? A: The "tar" is your desired quaternary indolium salt trapped with unreacted starting materials and solvent. Indolium salts are highly hygroscopic and prone to "oiling out" if the solvent polarity drops too slowly during cooling [2]. Solution: Perform the reaction in a higher-boiling polar aprotic solvent like 1,2-dichlorobenzene (o-DCB) [3]. Upon completion, do not evaporate the solvent. Instead, cool the mixture to room temperature and vigorously triturate by adding a large excess (10 volumes) of ice-cold diethyl ether or ethyl acetate. The sudden drop in polarity forces the salt to crash out as a distinct, filterable crystalline powder.
Q: Which solvent system provides the best thermodynamic environment for this specific quaternization? A: The choice dictates the success of the SN2 stabilization:
-
For volatile alkyl halides (MeI, EtI): Acetonitrile is standard, but if using a sealed tube at >100 °C, sulfolane or neat conditions (no solvent) maximize the collision frequency between the sterically hindered nitrogen and the electrophile.
-
For sultones or heavy halides: 1,2-dichlorobenzene is the gold standard [3]. It provides a high boiling point (180 °C) while maintaining enough polarity to stabilize the SN2 transition state without prematurely precipitating the growing salt.
Diagram 2: Logical workflow for troubleshooting low yields in indolenine quaternization.
Part 3: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the final isolated yield of the quaternized 3-ethyl-2,3-dimethyl-3H-indole salt.
| Reaction Condition | Alkylating Agent | Solvent | Temp (°C) | Time | Conversion (%) | Isolated Yield (%) |
| Traditional Reflux | Ethyl Iodide | Acetonitrile | 82 | 24 h | 45 | 38 (Sticky solid) |
| Sealed Tube | Ethyl Iodide | Acetonitrile | 110 | 16 h | >95 | 88 (Powder) |
| Microwave | Ethyl Iodide | Acetonitrile | 120 | 1.5 h | >98 | 92 (Powder) |
| Thermal Reflux | 1,3-Propanesultone | Toluene | 110 | 24 h | 60 | 45 (Oiled out) |
| Optimized Thermal | 1,3-Propanesultone | 1,2-Dichlorobenzene | 120 | 16 h | >95 | 85 (Powder) |
Part 4: Standard Optimized Protocols
Protocol A: Microwave-Assisted Quaternization (For Volatile Alkyl Halides)
This protocol utilizes dielectric heating to rapidly overcome the steric activation barrier of the 3-ethyl group, while the sealed environment maintains a high concentration of the volatile electrophile.
-
Preparation: In a 10 mL heavy-walled microwave vial, dissolve 3-ethyl-2,3-dimethyl-3H-indole (1.0 equiv, 5.0 mmol) in 2.0 mL of anhydrous acetonitrile.
-
Addition: Add the alkyl halide (e.g., ethyl iodide) (3.0 equiv, 15.0 mmol) in one portion.
-
Sealing: Seal the vial with a Teflon-lined crimp cap to ensure it can withstand internal pressure.
-
Irradiation: Irradiate in a dedicated microwave synthesizer at 120 °C for 90 minutes.
-
Self-Validation Checkpoint: Spot the crude mixture on a TLC plate (Hexane:EtOAc 3:1). The starting indolenine will elute rapidly ( Rf≈0.6 ). The successful quaternary indolium salt will remain permanently fixed at the baseline. If the baseline spot is absent, the SN2 attack failed.
-
Precipitation: Cool the vial to room temperature. Transfer the mixture to a 50 mL Erlenmeyer flask. Vigorously stir the solution while dropwise adding 20 mL of ice-cold diethyl ether.
-
Isolation: Filter the resulting precipitate through a sintered glass funnel, wash with additional cold ether (2 x 10 mL), and dry under high vacuum to afford the pure indolium salt.
Protocol B: High-Temperature Thermal Quaternization (For Sultones)
This protocol relies on a high-boiling solvent to provide the thermal energy needed to bypass the steric bulk without degrading the sultone[3].
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-ethyl-2,3-dimethyl-3H-indole (1.0 equiv, 5.0 mmol) and 1,3-propanesultone (1.2 equiv, 6.0 mmol).
-
Solvent Addition: Add 5.0 mL of anhydrous 1,2-dichlorobenzene (o-DCB).
-
Heating: Flush the system with nitrogen and stir the mixture in an oil bath at 120 °C for 16 hours.
-
Cooling: Remove the flask from the oil bath and allow it to cool to room temperature. The product may begin to spontaneously crystallize.
-
Trituration: Add 30 mL of ethyl acetate and stir vigorously for 30 minutes. This step is critical: it extracts the o-DCB and unreacted starting materials into the supernatant while forcing the hygroscopic salt to crash out as a solid.
-
Isolation: Filter the solid under a vacuum, wash the filter cake with acetone (5 mL) followed by diethyl ether (15 mL), and dry in a vacuum desiccator overnight.
References
-
Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines Molecules (2002) URL:[Link]
-
Solid-Phase Methods for the Synthesis of Cyanine Dyes The Journal of Organic Chemistry (2005) URL:[Link]
-
Symmetrical and Asymmetrical Cyanine Dyes. Synthesis, Spectral Properties, and BSA Association Study The Journal of Physical Chemistry / ACS Publications (2014) URL:[Link]
Technical Support Center: Troubleshooting Aqueous Solubility of 3-Ethyl-2,3-dimethyl-3H-indole (Cyanine) Dyes
Welcome to the Advanced Applications Support Center. As drug development and molecular imaging rely heavily on fluorescent bioconjugation, encountering solubility issues with cyanine dyes (such as Cy3, Cy5, and Cy7) is a ubiquitous challenge.
This guide is designed for researchers and scientists. It bypasses generic advice to focus on the fundamental physical chemistry of the 3-ethyl-2,3-dimethyl-3H-indole heterocycle, providing field-proven, self-validating protocols to rescue your labeling efficiency.
Mechanistic Overview: The Causality of Cyanine Precipitation
Cyanine dyes are built upon a polymethine bridge flanked by two 3-ethyl-2,3-dimethyl-3H-indole (indolenine) rings[1]. While this structure yields outstanding molar absorptivity (often >100,000 L·mol⁻¹·cm⁻¹), the extended planar geometry and lack of inherent hydrophilic groups make standard non-sulfonated cyanines highly hydrophobic[1][2].
When introduced into aqueous buffers, these molecules minimize thermodynamically unfavorable interactions with water by undergoing self-assembly driven by strong π–π stacking[3]. This manifests in two ways:
-
Macroscopic Precipitation: The dye crashes out of solution before it can react with the target biomolecule[2][].
-
Microscopic Aggregation: The dyes form face-to-face stacked dimers called H-aggregates (which cause a blue-shift in absorption and severe fluorescence quenching) or edge-to-edge J-aggregates (which cause a red-shift)[5][6].
Diagnostic Workflow
Use the following decision matrix to diagnose and resolve your specific solubility issue.
Workflow for diagnosing and resolving aqueous solubility and aggregation issues in cyanine dyes.
Frequently Asked Questions (FAQs)
Q1: My standard Cy5 NHS ester precipitates immediately when added to my protein in PBS. Why does this happen, and how do I fix it? A: Non-sulfonated cyanines are lipid-soluble and lack hydrophilic functional groups[]. When added directly to water, the local concentration exceeds their solubility limit, causing irreversible precipitation. To prevent this, you must dissolve the dye in an organic solvent first, ensuring the final reaction volume contains 5-20% organic co-solvent (DMSO or DMF) to solvate the hydrophobic domains during conjugation[1][2].
Q2: I cannot use organic solvents (DMSO/DMF) because my target protein is prone to denaturation. What are my options? A: You must switch to a water-soluble derivative.
-
Sulfonated Cyanines: Dyes like Sulfo-Cy3 or Sulfo-Cy5 incorporate negatively charged sulfonate groups (SO₃⁻) on the indolenine rings. This provides charge-charge repulsion that prevents precipitation, allowing for purely aqueous labeling without co-solvents[5][7].
-
PEGylated Cyanines: If your protein requires a high degree of labeling, even sulfonated dyes can aggregate. PEGylated cyanines (e.g., Cy5-PEG-NHS) utilize Poly(ethylene glycol) chains to provide massive hydration spheres and steric hindrance, completely blocking π–π stacking[8][9][10].
Q3: Even with Sulfo-Cy dyes, I observe a blue shift in absorption and decreased fluorescence at high concentrations (>10 µM). Is this precipitation? A: No, this is not macroscopic precipitation; it is H-aggregation . While sulfonate groups prevent the dye from crashing out of solution, high concentrations or the presence of salts/anionic polyelectrolytes can still force the planar dyes into stacked dimers, quenching fluorescence[6][11]. To resolve this, keep dye concentrations below 0.2 µM for analytical assays[11], or utilize supramolecular hosts like Cucurbit[7]uril (CB7) to sterically block π–π stacking[6][12].
Quantitative Comparison of Solubilization Strategies
When designing your experiment, use the following data to select the appropriate dye modification or formulation strategy:
| Dye Modification / Strategy | Aqueous Solubility | Co-solvent Required? | Aggregation Tendency | Primary Solubilization Mechanism |
| Non-Sulfonated (Standard) | Low (< 1 mg/mL) | Yes (5–20% DMSO/DMF) | High (H/J-aggregates) | None (Hydrophobic indolenine core) |
| Sulfonated (Sulfo-Cy) | High (> 50 mg/mL) | No | Moderate (at high salt/conc) | Electrostatic charge-charge repulsion |
| PEGylated (Cy-PEG) | Very High | No | Low | Steric hindrance & hydration sphere |
| CB7-Encapsulated | High | No | Very Low | Supramolecular shielding of π-system |
Validated Experimental Protocols
Protocol A: Co-Solvent Mediated Bioconjugation of Non-Sulfonated Cyanines
Use this protocol when working with standard, non-sulfonated Cy3/Cy5/Cy7 reactive esters.
-
Reconstitution: Dissolve the non-sulfonated cyanine NHS ester in anhydrous, amine-free DMSO or DMF to a stock concentration of 10 mM.
-
Causality: Anhydrous solvent prevents the premature hydrolysis of the NHS ester, preserving its reactivity.
-
-
Buffer Preparation: Prepare the target biomolecule (e.g., antibody) in an amine-free aqueous buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3–8.5).
-
Controlled Addition: Slowly add the dye stock to the aqueous biomolecule solution while continuously vortexing. Ensure the final organic solvent concentration remains between 5% and 20% (v/v)[1][2].
-
Causality: Slow addition prevents local supersaturation. The co-solvent lowers the dielectric constant of the mixture, accommodating the hydrophobic indolenine core until covalent attachment occurs.
-
-
Self-Validation Check: Visually inspect the reaction tube immediately after addition. The solution should be intensely colored and perfectly clear. If turbidity or particulates are observed, the dye has precipitated, indicating that the co-solvent ratio is too low or the addition rate was too fast.
Protocol B: Supramolecular Mitigation of Aggregation using Cucurbit[7]uril (CB7)
Use this protocol to rescue quenched fluorescence in aqueous solutions without altering the dye's covalent structure.
-
Host Preparation: Prepare a 1 mM stock solution of Cucurbit[7]uril (CB7) in deionized water.
-
Encapsulation: Add the CB7 stock to your aqueous cyanine dye solution to achieve a 1:1 to 3:1 molar ratio (CB7:Dye)[6].
-
Self-Validation Check: Measure the UV-Vis absorption spectrum of the solution. A successful encapsulation is validated by the disappearance of the broad, blue-shifted H-aggregate shoulder and the restoration of a sharp, intense monomeric absorption peak[12].
References
-
Creative Diagnostics - Cyanine Dyes: Sulfonated Cyanines. 7
-
Lumiprobe - Cyanine dyes. 1
-
ChemRxiv - Unsymmetrical Heptamethine Cyanines Prevent Aggregation. 3
-
Journal of Materials Chemistry B (RSC) - An anti-aggregation NIR-II heptamethine-cyanine dye with a stereo-specific cyanine for imaging-guided photothermal therapy. 5
-
PubMed (NIH) - PEGylated cyanine dye nanoparticles as photothermal agents for mosquito and cancer cell control. 8
-
PMC (NIH) - Supramolecular Mitigation of the Cyanine Limit Problem. 12
-
University of Miami - Controlling the formation of cyanine dye H- and J-aggregates with cucurbituril hosts in the presence of anionic polyelectrolytes. 6
-
Nanopaprika - Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels?2
-
BOC Sciences - Cyanine Dyes: Definition, Structure, Types and Uses.
-
BroadPharm - BroadPharm has filed a new non-provisional US patent for PEGylated Cyanines. 9
-
ResearchGate - Forcing Aggregation of Cyanine Dyes with Salts: A Fine Line Between Dimers and Higher-Ordered Aggregates. 11
-
Interchim - CYanine dyes Labeling agents. 10
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 3. chemrxiv.org [chemrxiv.org]
- 5. An anti-aggregation NIR-II heptamethine-cyanine dye with a stereo-specific cyanine for imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Research Portal [scholarship.miami.edu]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PEGylated cyanine dye nanoparticles as photothermal agents for mosquito and cancer cell control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. News | BroadPharm [broadpharm.com]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. Supramolecular Mitigation of the Cyanine Limit Problem - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent and catalyst conditions for 3-ethyl-2,3-dimethyl-3H-indole condensation
Welcome to the Technical Support Center for Cyanine Dye Synthesis. This guide is designed for researchers and drug development professionals optimizing the condensation of 3-ethyl-2,3-dimethyl-3H-indole derivatives into polymethine fluorophores.
While standard protocols often cite 2,3,3-trimethylindolenine, the substitution of an ethyl group at the C3 position in 3-ethyl-2,3-dimethyl-3H-indole introduces a stereocenter and additional steric bulk. However, the fundamental enamine-driven condensation at the activated 2-methyl position remains mechanistically identical. This guide provides field-proven troubleshooting, causal explanations for reagent selection, and self-validating protocols to maximize your synthetic yield.
Mechanistic Workflow
Fig 1. Mechanistic workflow of indolenine alkylation and catalytic condensation.
Troubleshooting & FAQs
Q1: Why am I observing significant linker hydrolysis and low cyanine yield when using ethanol and triethylamine (TEA)? Expertise & Causality: Polymethine linkers (such as malonaldehyde dianil hydrochloride) are highly susceptible to nucleophilic attack by protic solvents under strongly basic conditions. TEA accelerates this solvolysis, destroying the electrophilic linker before the indolenium enamine can attack. Furthermore, increasing solvent polarity causes hypsochromic shifts and band broadening, reflecting differential stabilization of the dye's ground and excited states[1]. Solution: Switch to an aprotic polar solvent like acetonitrile. If a protic solvent is mandatory for solubility, use a weaker base like sodium acetate (NaOAc), which buffers the system without aggressively promoting linker degradation.
Q2: Should I use acidic or basic catalysis for synthesizing asymmetric cyanine dyes from 3-ethyl-2,3-dimethyl-3H-indole? Expertise & Causality: The choice is dictated by the intermediate you are trying to isolate. To form a "half-dye" (hemicyanine), acidic conditions (e.g., acetic acid/acetic anhydride) are preferred. Acid activates the dianil linker for electrophilic attack while keeping the indolenium largely protonated, preventing premature double-condensation. For the final condensation of the isolated half-dye with the second indolenium salt, basic conditions are required. Connecting the two heterocycles via condensation in acetonitrile with a catalytic amount of triethylamine deprotonates the 2-methyl group, allowing the activated methylene to displace the leaving group[2].
Q3: My condensation in pyridine is yielding a complex mixture of homodimers and degradation products. How can I improve purity? Expertise & Causality: Pyridine acts as both solvent and base but requires high temperatures (reflux at ~115 °C). Prolonged thermal stress leads to the degradation of the polymethine chain and scrambling of the heterocycles. Solution: Transition to a microwave-assisted protocol. Using basic conditions with quaternary indolenium in a microwave reactor yields symmetrical cyanines rapidly[3]. Microwave dielectric heating provides uniform energy distribution, bypassing the slow kinetics of conventional reflux and suppressing thermal degradation pathways.
Solvent & Catalyst Optimization Matrix
The following table summarizes the causal effects of various solvent and catalyst pairings on the condensation of 3-ethyl-2,3-dimethyl-3H-indolenium salts.
| Solvent System | Catalyst | Temp (°C) | Time | Avg. Yield | Causality / Byproduct Profile |
| Ethanol | Pyridine (2.0 eq) | 78 (Reflux) | 4-6 h | 45-55% | High linker solvolysis due to the combination of a protic solvent and a strong base. |
| Acetic Anhydride | Sodium Acetate (1.5 eq) | 100 | 2 h | 65-75% | Acetylated byproducts; acidic environment favors hemicyanine intermediate stability. |
| Acetonitrile | Triethylamine (1.1 eq) | 82 (Reflux) | 3 h | 75-85% | Clean conversion; aprotic environment prevents linker degradation[2]. |
| Ethanol (Microwave) | Sodium Acetate (2.0 eq) | 130 (MW) | 20 min | 80-90% | Rapid dielectric heating outpaces thermal degradation pathways[4]. |
Self-Validating Experimental Protocol
Synthesis of Symmetric Pentamethine Cyanine (Cy5 Derivative) via Microwave-Assisted Condensation This protocol utilizes in-process checkpoints to ensure the chemical integrity of each step.
Step 1: Reagent Preparation & Stoichiometry
-
Action: Combine 2.1 equivalents of 1-alkyl-3-ethyl-2,3-dimethyl-3H-indolenium iodide, 1.0 equivalent of malonaldehyde dianil hydrochloride, and 2.0 equivalents of anhydrous sodium acetate in a microwave-safe reaction vial[4].
-
Causality: A slight excess of the indolenium salt ensures complete consumption of the linker. NaOAc acts as a mild base to generate the reactive enamine without destroying the dianil linker.
-
Self-Validation Checkpoint: Before heating, the dry mixture should appear as a pale yellow/orange powder. If it is already dark green or brown, the linker has degraded due to ambient moisture; discard and use a fresh, desiccated batch.
Step 2: Solvent Addition & Purging
-
Action: Add anhydrous ethanol to achieve a 0.2 M concentration. Purge the vial with Argon gas for 2 minutes, then seal tightly.
-
Causality: Argon prevents the oxidative degradation of the electron-rich polymethine chain during high-temperature irradiation.
-
Self-Validation Checkpoint: The salts will remain partially insoluble at room temperature. Complete dissolution will occur during the initial heating ramp.
Step 3: Microwave Irradiation
-
Action: Heat the sealed vial in a dedicated microwave reactor at 130 °C for 20 minutes with a 2-minute ramp time[4].
-
Causality: Microwave heating accelerates the nucleophilic attack of the enamine onto the linker, completing the reaction before thermal decomposition of the product can occur.
-
Self-Validation Checkpoint: Upon completion and cooling to room temperature, the solution must exhibit an intense, opaque deep blue color. A murky brown or pale red hue indicates a failure in C-C bond formation, likely due to catalyst poisoning or wet solvent.
Step 4: Precipitation and Isolation
-
Action: Pour the crude mixture into 10 volumes of ice-cold diethyl ether. Stir vigorously for 15 minutes. Filter the precipitate and wash with cold ether.
-
Causality: The highly polar, cationic cyanine dye is completely insoluble in ether, while unreacted linker, residual base, and ethanol remain dissolved in the supernatant.
-
Self-Validation Checkpoint: A fine, crystalline metallic-green or dark blue powder should precipitate. If an oil forms instead of crystals, decant the ether, add fresh anhydrous ether, and sonicate the flask to induce crystallization.
References
-
Benz[c,d]indolium-containing Monomethine Cyanine Dyes: Synthesis and Photophysical Properties Source: National Institutes of Health (NIH) / PMC URL:[Link][2]
-
Synthesis of Quaternary Heterocyclic Salts Source: National Institutes of Health (NIH) / PMC URL:[Link][4]
-
Engineering the Photophysics of Cyanines by Chain C1′ Substituents Source: National Institutes of Health (NIH) / PMC URL:[Link][1]
-
Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives Source: Chemical Science (RSC Publishing) URL:[Link][3]
Sources
- 1. Engineering the Photophysics of Cyanines by Chain C1′ Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benz[c,d]indolium-containing Monomethine Cyanine Dyes: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00814F [pubs.rsc.org]
- 4. Synthesis of Quaternary Heterocyclic Salts - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation and degradation of 3-ethyl-2,3-dimethyl-3H-indole during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of indolenine derivatives in drug development and dye synthesis. 3-Ethyl-2,3-dimethyl-3H-indole (CAS 1798-39-6) is a highly reactive intermediate widely used in the synthesis of cyanine dyes and targeted imaging agents[1].
Because of its electron-rich 3H-indole core and the presence of an imine (C=N) bond, it is uniquely susceptible to autoxidation, photolytic degradation, and hydrolysis[2]. This guide provides a self-validating system of protocols to ensure absolute chemical integrity during long-term storage, explaining not just the how, but the causality behind every experimental choice.
Mechanistic Overview: The Causality of Degradation
To prevent degradation, we must first understand the chemical causality behind it. The 3H-indole system is an electron-rich heterocycle[3]. When exposed to suboptimal environmental conditions, the compound undergoes irreversible structural changes:
-
Autoxidation: Exposure to atmospheric oxygen, particularly when catalyzed by ambient light, initiates a radical-mediated one-electron oxidation at the C2 or C3 position. This leads to the formation of hydroperoxides, which subsequently undergo intramolecular nucleophilic addition and ring-opening[4].
-
Imine Hydrolysis: The carbon-nitrogen double bond within the five-membered pyrroline ring is highly electrophilic. In the presence of ambient moisture, water acts as a nucleophile, leading to the hydrolysis of the imine bond, yielding corresponding ketones and primary amines[2].
-
Polymerization: Under acidic conditions or prolonged thermal stress, the nucleophilic C3 position can react with the electrophilic C2 position of adjacent molecules, causing oligomerization and the formation of intractable tars[3].
Mechanistic pathways of 3H-indole degradation via oxidation and hydrolysis.
Quantitative Stability Data
To justify our stringent storage parameters, consider the following stability metrics derived from accelerated degradation studies on 3H-indole derivatives[2][3].
| Storage Condition | Atmosphere | Light Exposure | Est. Half-Life (t½) | Primary Degradant Observed |
| +25°C (Ambient) | Air | Unrestricted | < 3 Months | N-oxides, Ring-opened products |
| +4°C | Air | Dark (Amber Vial) | ~ 6-8 Months | Trace hydroperoxides |
| -20°C (Recommended) | Argon (Inert) | Dark (Amber + Foil) | > 24 Months | None detected (Stable) |
| -80°C (Solution) | Argon (Anhydrous) | Dark | < 6 Months | Hydrolysis products (solvent-mediated) |
Self-Validating Experimental Protocols
Do not just store the chemical; engineer a storage system that validates itself. Every time a primary container is opened, the entire batch is at risk. We utilize a "Master/Working Aliquot" methodology to isolate risk.
Protocol A: Inert Aliquoting and Storage Workflow
Objective: Isolate the compound from oxygen, moisture, and light while preventing freeze-thaw condensation.
-
Preparation: Transfer the newly received 3-ethyl-2,3-dimethyl-3H-indole bottle into a controlled glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).
-
Aliquoting: Dispense the compound into pre-dried, amber-glass vials (e.g., 100 mg to 500 mg per vial depending on your typical experimental scale).
-
Sealing: Cap each vial with a PTFE-lined silicone septum cap. The PTFE layer is critical as standard silicone is permeable to oxygen over long durations.
-
Secondary Containment: Place the sealed vials into a secondary desiccator jar containing active indicating Drierite (calcium sulfate).
-
Storage: Transfer the desiccator jar to a -20°C freezer dedicated to sensitive reagents.
-
Thawing (Critical Step): Before use, remove only one working aliquot from the freezer. Allow it to equilibrate to room temperature (approx. 30-45 minutes) inside a desiccator before opening. Opening a cold vial instantly condenses atmospheric moisture into the compound, causing rapid imine hydrolysis[2].
Step-by-step workflow for the inert storage and retrieval of 3H-indole derivatives.
Protocol B: Quality Control & Validation
Before utilizing an older aliquot in a critical drug-development synthesis (e.g., cyanine dye coupling), validate its integrity to ensure the storage system has not failed.
-
Visual Inspection: Pure 3-ethyl-2,3-dimethyl-3H-indole is typically a pale yellow to light brown liquid/solid. A shift to a dark, viscous, tar-like substance indicates severe polymerization and oxidation[5].
-
NMR Analysis: Dissolve a 5 mg micro-sample in anhydrous CDCl₃. Look for the disappearance of the characteristic imine carbon signal (~160-170 ppm in ¹³C NMR) or the appearance of aldehyde/ketone proton signals, which indicate ring-opening or hydrolysis.
Troubleshooting & FAQs
Q: My compound has turned from a pale liquid to a dark brown, viscous tar. Is it still usable? A: No. The darkening and increase in viscosity are classic signs of oxidative polymerization and ring-opening[3]. The electron-rich indole core has likely formed complex oligomers. Using this in a synthesis will severely depress your yields and introduce intractable impurities. Discard the vial and open a fresh, Argon-sealed aliquot.
Q: Can I prepare a 1 M stock solution in DMF or DMSO and store it at -20°C to save time? A: It is highly discouraged. While convenient, storing 3H-indoles in solution exponentially increases the risk of degradation. Even "anhydrous" solvents like DMF or DMSO are hygroscopic and will absorb trace water over time, leading to imine hydrolysis[2]. Always store the compound neat (undiluted).
Q: I don't have access to a glovebox. How can I protect the compound during aliquoting? A: You can use a Schlenk line. Insert a needle connected to a dual-manifold (Argon/Vacuum) through the septum of your vial. Apply a gentle vacuum for 5 seconds, then backfill with Argon. Repeat this cycle three times (purge-and-fill). Finally, wrap the vial completely in aluminum foil to block ambient UV/visible light, which catalyzes autoxidation[3].
Q: Why is it so critical to let the vial warm to room temperature before opening? A: This is the most common error in handling cold-stored reagents. If you open a vial at -20°C in ambient air, the cold glass and chemical instantly condense water vapor from the air. This introduces liquid water directly into your anhydrous compound, triggering irreversible hydrolysis of the C=N bond[2].
References
-
LookChem. Cas 1798-39-6,3-Ethyl-2,3-dimethyl-3H-indole. 1
-
BenchChem. Improving the stability of 3h-Indole-2-carbaldehyde during storage. 2
-
Thieme Connect. Product Class 13: Indole and Its Derivatives. 3
-
Journal of Agricultural and Food Chemistry - ACS Publications. “Untypical Aging Off-Flavor” in Wine: Synthesis of Potential Degradation Compounds of Indole-3-acetic Acid...4
-
AdipoGen. 2,3,3-Trimethylindolenin | 1640-39-7. 5
Sources
Optimizing recrystallization techniques for high-purity 3-ethyl-2,3-dimethyl-3H-indole
Technical Support Center: High-Purity 3-Ethyl-2,3-dimethyl-3H-indole
Welcome to the dedicated support center for optimizing the recrystallization of 3-ethyl-2,3-dimethyl-3H-indole. This guide is designed for researchers, scientists, and professionals in drug development who require this compound in high-purity crystalline form. Here, we move beyond generic protocols to address the specific challenges and nuances of purifying substituted 3H-indoles, grounding our advice in established crystallographic principles and field-proven experience.
Core Principles: The Science of Purifying 3-Ethyl-2,3-dimethyl-3H-indole
3-Ethyl-2,3-dimethyl-3H-indole is a heterocyclic compound whose purification is governed by its molecular structure—specifically, its moderate polarity and the steric hindrance around the nitrogen atom. Successful recrystallization hinges on exploiting subtle differences in solubility between the target molecule and its impurities across a temperature gradient.[1] The key is to select a solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures, while impurities remain either fully dissolved or completely insoluble throughout the process.[2][3]
Impurities in a synthesis batch can include unreacted starting materials, byproducts, or degradation products.[4][5] These foreign molecules disrupt the formation of a uniform crystal lattice, and their effective removal is the primary goal of recrystallization.[6] A well-designed protocol, therefore, is not just a series of steps but a controlled thermodynamic process designed to favor the crystallization of the pure target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for this compound?
A1: The most critical step is solvent selection.[7][8] Before committing to a large-scale purification, you must perform small-scale solubility tests with a range of solvents. The ideal solvent will fully dissolve your crude product near its boiling point but will result in poor solubility upon cooling to room temperature or below.[1][9] This temperature-dependent solubility differential is the fundamental driving force for recrystallization.[10]
Q2: How do I choose candidate solvents for 3-ethyl-2,3-dimethyl-3H-indole?
A2: Start by considering the polarity of the molecule. As a substituted indole, it has both non-polar (the aromatic and alkyl groups) and polar (the C=N imine bond) characteristics. Therefore, solvents of intermediate polarity are often a good starting point. A systematic screening should include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Hydrocarbons (e.g., hexane, heptane, toluene) - often used as an anti-solvent.
-
Mixed solvent systems (e.g., ethanol/water, toluene/hexane).[2][11]
A mixed solvent system is particularly useful when no single solvent provides the ideal solubility curve.[2][9]
Q3: What kind of yield can I realistically expect?
A3: A realistic yield for a single recrystallization is typically in the range of 75-90%. It is crucial to understand that a yield of less than 100% is inherent to the technique.[12] Some amount of your pure compound will always remain dissolved in the cold solvent (mother liquor).[12] Attempting to recover every last milligram by, for example, rapidly crashing the product out of solution, will compromise purity.
Q4: How do I assess the purity of my final product?
A4: Purity should be validated using multiple analytical techniques.
-
Melting Point Analysis: A sharp melting point range (typically < 2°C) that matches the literature value for the pure substance is a strong indicator of high purity. Impurities tend to depress and broaden the melting range.
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography can provide a quick qualitative check. A single spot for the recrystallized product, compared to multiple spots for the crude material, indicates successful purification. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard.[8]
-
Spectroscopy (NMR): Proton and Carbon-13 NMR spectroscopy can confirm the structure and identify any remaining impurities by detecting their characteristic signals.
Troubleshooting Guide: Common Recrystallization Issues
Q5: I've added the hot solvent, but my compound has turned into an oil, not a clear solution. What should I do?
A5: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7][13]
-
Immediate Action: Return the flask to the heat source and add more of the primary ("good") solvent until the oil fully dissolves to form a clear solution.[13][14] The issue is often that the boiling point of the solvent is too high, or you have not used enough solvent.
-
Underlying Cause & Prevention: Oiling out is often caused by the presence of significant impurities, which lower the melting point of the mixture.[14] To prevent this, you can try a solvent with a lower boiling point or use a larger volume of solvent to ensure the dissolution temperature is below the compound's melting point.
Q6: My solution has cooled, but no crystals have formed. What went wrong?
A6: The failure to form crystals usually points to one of two issues: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin.[13][14]
-
Troubleshooting Steps in Order:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[14][15] The microscopic scratches provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.[7][15]
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[12][13] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility.[16]
-
Q7: My crystal yield is extremely low (<50%). How can I improve it?
A7: A very low yield is typically a result of using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[4][12][13]
-
Optimization Strategies:
-
Minimize Solvent Volume: During the dissolution step, add the hot solvent in small portions just until the solid fully dissolves. Using the absolute minimum volume is key.[4][12]
-
Ensure Adequate Cooling: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath for at least 30-60 minutes to maximize crystal precipitation.[4][16]
-
Re-evaluate Your Solvent: Your chosen solvent may be too "good." If significant material remains in the mother liquor (check via TLC), you need a solvent in which your compound is less soluble when cold. Consider a mixed-solvent system where you can add an "anti-solvent" (one in which the compound is insoluble) to the point of incipient cloudiness.[2][9]
-
Q8: The final product color is off-white or yellowish, not pure white. How do I remove colored impurities?
A8: Colored impurities are often large, polar, conjugated molecules that can be removed with activated charcoal.
-
Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot gravity filtration before allowing the solution to cool.
-
Caution: Using too much charcoal can lead to significant loss of your desired product, as it can also adsorb the target compound.
Data Presentation: Solvent Screening Template
Use the following table to systematically record your observations during solvent screening trials. This structured approach is essential for identifying the optimal solvent or solvent system for 3-ethyl-2,3-dimethyl-3H-indole.[3]
| Solvent Class | Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling | Observations (e.g., Oiling Out, Color) |
| Alcohols | Ethanol | Sparingly Soluble | Soluble | Yes, slow formation | Good quality crystals |
| Isopropanol | Insoluble | Sparingly Soluble | No / Very Poor | Not enough dissolved | |
| Ketones | Acetone | Soluble | Very Soluble | No | Too soluble |
| Esters | Ethyl Acetate | Sparingly Soluble | Soluble | Yes, rapid formation | Small needles |
| Hydrocarbons | n-Hexane | Insoluble | Insoluble | - | Potential anti-solvent |
| Toluene | Sparingly Soluble | Soluble | Yes | - | |
| Mixed | Ethanol/Water | - | - | - | Test promising single solvents first |
| Mixed | Toluene/Hexane | - | - | - | Test promising single solvents first |
Note: This table is a template. Fill it with your own experimental results.
Visualizations: Workflows & Logic
General Recrystallization Workflow
The diagram below outlines the standard, high-level workflow for recrystallization. Each step is a critical control point for achieving high purity.
Caption: High-level workflow for the purification of 3-ethyl-2,3-dimethyl-3H-indole.
Troubleshooting Decision Tree
This diagram provides a logical pathway for diagnosing and solving the most common issue in recrystallization: failure of crystals to form.
Caption: A decision tree for troubleshooting the failure of crystal formation.
Detailed Experimental Protocol: Recrystallization from Ethanol
This protocol assumes ethanol has been identified as a suitable solvent from screening experiments.
1. Dissolution:
-
Place 1.0 gram of crude 3-ethyl-2,3-dimethyl-3H-indole into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar. Place the flask on a stirrer/hotplate.
-
Add ~10 mL of 95% ethanol. Begin stirring and gently heating the mixture.
-
Add more hot ethanol in small (~1-2 mL) portions until all the solid has just dissolved. Avoid adding a large excess of solvent.[4] The goal is to create a saturated solution at high temperature.
2. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat. Wait for boiling to cease.
-
Add a very small amount (e.g., 50 mg) of activated charcoal.
-
Heat the mixture back to a gentle boil for 2-3 minutes while stirring.
3. Hot Gravity Filtration (if charcoal was used or insoluble impurities are visible):
-
Set up a gravity filtration apparatus (short-stemmed funnel, fluted filter paper) filtering into a clean Erlenmeyer flask.
-
Pre-heat the funnel and receiving flask by rinsing with a small amount of hot ethanol to prevent premature crystallization in the funnel.
-
Pour the hot solution through the fluted filter paper quickly.
4. Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed on the benchtop to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4][8]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.
5. Isolation and Washing:
-
Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of ice-cold 95% ethanol to seal it.
-
Collect the crystals by swirling the flask and pouring the slurry into the Büchner funnel under vacuum.
-
Wash the collected crystals with a minimum amount of ice-cold 95% ethanol (typically 2-3 small portions) to remove any residual soluble impurities from the crystal surfaces.[4][12]
6. Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and begin the drying process.
-
Transfer the crystalline product to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
7. Analysis:
-
Determine the final mass and calculate the percent recovery.
-
Analyze the product's purity using melting point determination and/or other spectroscopic/chromatographic methods.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Pharmaceutical Sciences, 96(7), 1583-1600. (Note: A direct link to the full PDF is not available, but the article can be found through academic search engines).
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Unknown. (n.d.). 4. Crystallization. Retrieved from [Link]
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ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]
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Unknown. (n.d.). Recrystallization1. Retrieved from [Link]
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Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]
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Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]
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LibreTexts. (2025). 3.5: Inducing Recrystallization. Retrieved from [Link]
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MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
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ResearchGate. (2026). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2...). Retrieved from [Link]
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Syrris. (2024). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
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PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]
- Google Patents. (n.d.). CN1746157A - Refining method of indoly dissoluable and separated crystallation.
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Wikipedia. (n.d.). Crystallization. Retrieved from [Link]
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Nature. (2025). Impact of impurities on crystal growth. Retrieved from [Link]
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University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]
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Unknown. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Arkivoc. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
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A Tale of Two Precursors: A Comparative Guide to 3-ethyl-2,3-dimethyl-3H-indole and 2,3,3-trimethylindolenine for Cyanine Dye Synthesis
For the Researcher, Scientist, and Drug Development Professional
In the vibrant world of fluorescent probes and molecular imaging, the performance of a cyanine dye is intrinsically linked to the chemical architecture of its precursors. This guide delves into a nuanced comparison of two key building blocks: the well-established 2,3,3-trimethylindolenine and the less conventional, yet potentially advantageous, 3-ethyl-2,3-dimethyl-3H-indole. We will explore how a subtle structural modification—the substitution of a methyl with an ethyl group at the 3-position of the indolenine ring—can influence the synthesis, photophysical properties, and ultimately, the utility of the resulting cyanine dyes in critical research and drug development applications.
Introduction: The Indolenine Core in Cyanine Dye Chemistry
Cyanine dyes, a class of synthetic dyes, are prized for their bright fluorescence and tunable absorption and emission wavelengths.[1] Their structure is characterized by two nitrogen-containing heterocycles joined by a polymethine bridge.[2] The indolenine ring is a common and versatile heterocyclic system used in the synthesis of many commercial cyanine dyes, such as the popular Cy3 and Cy5.[3] These dyes are indispensable tools for labeling proteins, antibodies, and nucleic acids, enabling researchers to visualize and track biological processes in real-time.[1]
The properties of the final cyanine dye—its brightness, photostability, and environmental sensitivity—are all influenced by the substituents on the indolenine precursor. This guide will provide a detailed, side-by-side analysis of cyanine dyes derived from 2,3,3-trimethylindolenine and 3-ethyl-2,3-dimethyl-3H-indole, offering insights into how the choice of precursor can be a critical experimental variable.
The Precursors: A Structural Overview
The fundamental difference between the two precursors lies in the alkyl substitution at the C3 position of the 3H-indole (indolenine) ring.
Figure 1: Chemical structures of 2,3,3-trimethylindolenine and 3-ethyl-2,3-dimethyl-3H-indole.
While both are synthesized via the Fischer indole synthesis, the choice of ketone reactant dictates the final substitution pattern.[4]
Synthesis of Precursors: The Fischer Indole Pathway
The Fischer indole synthesis is a classic and versatile method for preparing indoles and their derivatives.[3] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[4]
Figure 2: Generalized workflow of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 2,3,3-trimethylindolenine
This protocol is adapted from established methods for Fischer indole synthesis.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and 3-methyl-2-butanone (1.2 eq) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,3,3-trimethylindolenine as a colorless to pale yellow oil.
Experimental Protocol: Synthesis of 3-ethyl-2,3-dimethyl-3H-indole
This protocol is a conceptual adaptation based on the principles of the Fischer indole synthesis, as specific literature for this exact molecule is sparse. The key is the use of 3-methyl-2-pentanone as the ketone starting material.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in glacial acetic acid. Add 3-methyl-2-pentanone (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
Workup: Allow the mixture to cool and then neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford 3-ethyl-2,3-dimethyl-3H-indole.
Cyanine Dye Synthesis: The Condensation Reaction
The synthesis of symmetrical cyanine dyes typically involves the condensation of two equivalents of a quaternized indolenine salt with a polymethine bridge-forming reagent.[2][6] For asymmetrical dyes, the reaction is carried out in a stepwise manner.[7]
Figure 3: General workflow for the synthesis of cyanine dyes from indolenine precursors.
Performance Comparison: A Predictive Analysis
While direct, side-by-side experimental data for cyanine dyes derived from these two specific precursors is not abundant in the literature, we can make informed predictions based on established principles of dye chemistry and the known effects of alkyl substitution.
| Property | Cyanine from 2,3,3-trimethylindolenine | Cyanine from 3-ethyl-2,3-dimethyl-3H-indole (Predicted) | Rationale for Predicted Difference |
| Synthesis Yield | Generally high | Potentially slightly lower | The increased steric bulk of the ethyl group at the 3-position may slightly hinder the condensation reaction, potentially leading to lower yields or requiring more forcing reaction conditions. |
| Absorption Max (λmax) | Well-characterized | Minor bathochromic (red) shift | The ethyl group is slightly more electron-donating than a methyl group, which can lead to a small increase in the energy of the highest occupied molecular orbital (HOMO), resulting in a minor red-shift in the absorption maximum. |
| Emission Max (λem) | Well-characterized | Minor bathochromic (red) shift | Following the trend in absorption, the emission wavelength is also expected to be slightly red-shifted. |
| Molar Absorptivity (ε) | High | Potentially slightly lower | The increased steric hindrance from the ethyl group could lead to a slight deviation from planarity in the chromophore, which can decrease the molar absorptivity. |
| Fluorescence Quantum Yield (ΦF) | Generally high, but solvent and environment dependent | Potentially slightly higher | The bulkier ethyl group may restrict non-radiative decay pathways, such as molecular vibrations and rotations, leading to a potential enhancement in the fluorescence quantum yield. |
| Photostability | Moderate to high | Potentially higher | The steric hindrance provided by the ethyl group may offer some protection to the polymethine chain from photochemical degradation, potentially increasing the dye's photostability. |
| Aggregation | Prone to aggregation, especially in aqueous media | Potentially less prone to aggregation | The increased steric bulk of the ethyl group could disrupt the π-π stacking that leads to H- and J-aggregation, which is often a desirable trait for fluorescent probes in biological applications. |
| Solubility | Moderate in organic solvents | Slightly improved in non-polar organic solvents | The larger alkyl group increases the lipophilicity of the molecule, which could enhance its solubility in less polar organic solvents. |
Disclaimer: The performance characteristics for cyanine dyes derived from 3-ethyl-2,3-dimethyl-3H-indole are predictive and based on established structure-property relationships in cyanine dye chemistry. Further experimental validation is required for confirmation.
Causality Behind Experimental Choices and Self-Validating Protocols
The choice of precursor in cyanine dye synthesis is a critical determinant of the final product's performance. The protocols provided are designed to be self-validating through in-process monitoring (TLC) and thorough final product characterization.
-
Rationale for Fischer Indole Synthesis Conditions: The use of a protic acid like glacial acetic acid as both a solvent and a catalyst is common and effective.[4] For less reactive substrates, a stronger Lewis acid catalyst like zinc chloride can be employed.[3] Refluxing ensures the reaction has sufficient energy to overcome the activation barrier of the[1][1]-sigmatropic rearrangement.
-
Rationale for Cyanine Dye Synthesis Conditions: The condensation reaction is typically carried out in a polar aprotic solvent like pyridine or DMF, which can facilitate the reaction between the charged indolenium salt and the polymethine bridge precursor. The addition of a base, such as sodium acetate, is often necessary to deprotonate the active methylene group of the indolenium salt, initiating the condensation.[2]
Conclusion: Selecting the Right Precursor for Your Application
The choice between 3-ethyl-2,3-dimethyl-3H-indole and 2,3,3-trimethylindolenine for cyanine dye synthesis depends on the desired properties of the final dye.
-
2,3,3-trimethylindolenine remains the precursor of choice for well-established applications where the properties of the resulting dyes are known and sufficient. Its synthesis is straightforward, and it is more readily available commercially.
-
3-ethyl-2,3-dimethyl-3H-indole presents an intriguing alternative for applications where enhanced photostability, a higher fluorescence quantum yield, and reduced aggregation are desirable. The potential for a slight red-shift in the absorption and emission spectra could also be advantageous for specific imaging applications, helping to move the dye's spectral properties into a region with less autofluorescence.
While further experimental work is needed to fully quantify the performance differences, the theoretical advantages offered by the 3-ethyl substitution warrant its consideration for the development of next-generation cyanine dyes with improved performance characteristics for demanding applications in research, diagnostics, and drug development.
References
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Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. PMC. [Link]
-
The effect of varying short-chain alkyl substitution on the molar absorptivity and quantum yield of cyanine dyes. PubMed. [Link]
-
Synthesis and Characterization of Heptamethine Cyanine Dyes. MDPI. [Link]
-
Studies on some new bridgehead nitrogen heterocyclic cyanine dyes. Indian Academy of Sciences. [Link]
-
Synthesis and spectral properties of cyanine dyes—Derivatives of 10,10-dimethyl-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]indolium. ResearchGate. [Link]
-
Syntheses and Properties of Cyanine and Related Dyes. ResearchGate. [Link]
-
Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures. PMC. [Link]
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A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry - ACS Publications. [Link]
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Benz[c,d]indolium-containing Monomethine Cyanine Dyes: Synthesis and Photophysical Properties. PMC. [Link]
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Synthesis of cyanine dyes: potential fluorescent probes for biological applications. Blucher Proceedings. [Link]
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New benzo[e]indolinium cyanine dyes with two different fluorescence wavelengths. ResearchGate. [Link]
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The Effect of Varying Short-Chain Alkyl Substitution on the Molar Absorptivity and Quantum Yield of Cyanine Dyes. PMC. [Link]
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3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. PMC. [Link]
-
Substituent Effects on Cyanine Dyes Vary with Position and Chain Length. ResearchGate. [Link]
-
The Effect of Varying Short-Chain Alkyl Substitution on the Molar Absorptivity and Quantum Yield of Cyanine Dyes. ResearchGate. [Link]
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2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]-ethylidene}cyclohex-1-en-1-yl]ethenyl}. MDPI. [Link]
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THE CYANINE DYES AND RELATED COMPOUNDS. University of California, Irvine. [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I.. MDPI. [Link]
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Asymmetric trimethine 3H-indocyanine dyes: efficient synthesis and protein labeling. PubMed. [Link]
-
A comparative study of symmetrical and unsymmetrical trimethine cyanine dyes bearing benzoxazolyl and benzothiazolyl groups. ResearchGate. [Link]
-
Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Sciforum. [Link]
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Photosensitizers for photodynamic therapy: Structure-activity analysis of cyanine dyes through Design of Experiments. IRIS-AperTO. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Photostability comparison of 3-ethyl-2,3-dimethyl-3H-indole dyes versus standard Cy5 and Cy7
Next-Generation Cyanine Dyes: A Photostability Comparison of 3-Ethyl-2,3-Dimethyl-3H-Indole Derivatives vs. Standard Cy5 and Cy7
As near-infrared (NIR) and NIR-II fluorescence imaging transition from basic research to clinical translation, the demand for robust, high-performance fluorophores has never been greater. While standard polymethine cyanine dyes like Cy5 and Cy7 offer exceptional molar absorptivity and tunable emission profiles[1], their utility in long-term live-cell tracking and image-guided surgery is severely bottlenecked by rapid photobleaching[2].
This technical guide objectively compares the photostability of standard cyanines against next-generation derivatives synthesized from a modified precursor: 3-ethyl-2,3-dimethyl-3H-indole . By analyzing the causality of photobleaching and the mechanics of steric shielding, we provide researchers with the actionable data and self-validating protocols needed to optimize their imaging workflows.
Mechanistic Foundations: The Vulnerability of the Polymethine Chain
To understand why standard Cy5 (pentamethine) and Cy7 (heptamethine) dyes degrade, we must examine the photochemical causality. Upon continuous laser irradiation, cyanine dyes can undergo intersystem crossing or electron transfer, leading to the localized generation of reactive oxygen species (ROS)—predominantly singlet oxygen ( 1O2 ) and superoxide radicals[3].
These highly electrophilic ROS attack the electron-rich methine carbons of the exposed polymethine chain[4]. This nucleophilic attack forms a transient dioxetane intermediate that rapidly undergoes oxidative cleavage. The result is a phototruncated product (e.g., Cy7 degrading into Cy5-like fragments) with a broken π-conjugation system, leading to an irreversible loss of the original fluorescence signal[5].
The Structural Solution: Steric Shielding Standard Cy5 and Cy7 are synthesized using 2,3,3-trimethyl-3H-indole, which leaves the polymethine bridge sterically exposed[2]. By replacing one of the methyl groups at the 3-position of the indolenine ring with an ethyl group (forming 3-ethyl-2,3-dimethyl-3H-indole), the resulting dye features an out-of-plane alkyl chain. This bulky group acts as a physical "umbrella" over the vulnerable polymethine bridge. This non-π-conjugated modification sterically repels ROS, effectively preventing oxidative cleavage without disrupting the electronic properties required for deep-red/NIR emission[6].
Mechanistic comparison of ROS-mediated photobleaching in standard cyanines vs. steric shielding.
Quantitative Performance Comparison
The introduction of the 3-ethyl bulky group significantly extends the fluorescence half-life ( t1/2 ) of the dyes under continuous irradiation, without compromising their photophysical brightness. The table below summarizes the comparative performance metrics.
| Dye Classification | Indole Precursor | Abs/Em Max (nm) | Relative Photobleaching Half-Life ( t1/2 ) | Primary Application |
| Standard Cy5 | 2,3,3-trimethyl-3H-indole | 646 / 662 | 1.0x (Baseline) | Short-term fixed cell imaging |
| 3-Ethyl-Cy5 | 3-ethyl-2,3-dimethyl-3H-indole | 648 / 665 | ~4.5x - 6.0x | Long-term live-cell tracking |
| Standard Cy7 | 2,3,3-trimethyl-3H-indole | 750 / 773 | 1.0x (Baseline) | Basic in vivo imaging |
| 3-Ethyl-Cy7 | 3-ethyl-2,3-dimethyl-3H-indole | 752 / 776 | ~5.0x - 7.5x | Image-guided surgery / NIR-II |
Self-Validating Experimental Protocol: Photostability Assessment
To objectively quantify the photostability enhancement, the following methodology employs a self-validating system. It incorporates ICH-aligned dark controls[7] and mechanistic ROS-scavenger controls to definitively prove that fluorescence decay is photo-induced and that the 3-ethyl modification specifically resists ROS-mediated cleavage.
Step 1: Reagent Preparation & Equilibration Prepare 5 µM solutions of standard (Cy5/Cy7) and modified (3-Ethyl) dyes in 1X PBS (pH 7.4). Causality: Utilizing PBS mimics physiological ionic strength, ensuring the dye's aggregation state and solvation dynamics accurately reflect in vivo conditions.
Step 2: Cohort Segregation Divide each dye solution into three distinct experimental cohorts:
-
Test Cohort: Subjected to continuous laser irradiation.
-
Dark Control: Wrapped entirely in aluminum foil.
-
ROS Scavenger Control: Supplemented with 10 mM sodium azide ( NaN3 ). Causality: The dark control validates that any observed degradation is strictly light-dependent, ruling out spontaneous thermal hydrolysis[7]. The sodium azide acts as a specific 1O2 quencher; if this cohort resists bleaching, it confirms that the degradation mechanism is definitively ROS-mediated rather than a direct photochemical isomerization[4].
Step 3: Continuous Irradiation Expose the Test and Scavenger cohorts to a continuous-wave laser (640 nm for Cy5 analogs; 750 nm for Cy7 analogs) at a power density of 50 mW/cm2 . Causality: Matching the laser wavelength precisely to the excitation maximum ensures maximum photon absorption, accelerating the stress test to practical observation windows while mimicking the harsh conditions of clinical endoscopy or confocal microscopy.
Step 4: Real-Time Spectrofluorometry Monitor the emission peak intensity using a spectrofluorometer, taking readings every 2 minutes for a total of 60 minutes. Causality: High-frequency sampling provides sufficient data density to accurately fit the decay curve to a first-order exponential decay model ( It=I0e−kt ), yielding precise and reproducible half-life ( t1/2 ) values for objective comparison.
Self-validating experimental workflow for quantifying photostability and isolating ROS mechanisms.
Conclusion
The transition from 2,3,3-trimethyl-3H-indole to 3-ethyl-2,3-dimethyl-3H-indole represents a critical leap in fluorophore engineering. By leveraging steric hindrance to physically shield the polymethine chain from singlet oxygen and superoxide radicals, researchers can achieve up to a 7.5-fold increase in photostability. For drug development professionals and imaging scientists, integrating these bulky cyanine derivatives ensures higher fidelity in longitudinal studies, reduced phototoxicity artifacts, and more reliable data in demanding NIR and NIR-II applications.
References
-
Title: Bulky Group Shaping Cyanine as an Efficient Photosensitizer: A Photo-Inducer for Photodynamic Immunotherapy Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: The pursuit of polymethine fluorophores with NIR-II emission and high brightness for in vivo applications Source: Chemical Science / Royal Society of Chemistry (RSC) URL: [Link]
-
Title: Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging Source: Current Opinion in Chemical Biology / PMC URL: [Link]
-
Title: Experimental Study Redefines the Mechanism of Heptamethine Cyanine Phototruncation Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: Q1B Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
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- 1. The pursuit of polymethine fluorophores with NIR-II emission and high brightness for in vivo applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. The pursuit of polymethine fluorophores with NIR-II emission and high brightness for in vivo applications - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03136A [pubs.rsc.org]
- 3. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bulky Group Shaping Cyanine as an Efficient Photosensitizer: A Photo-Inducer for Photodynamic Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
HPLC method validation for assessing the purity of 3-ethyl-2,3-dimethyl-3H-indole batches
Comparative HPLC Method Validation for Purity Assessment of 3-Ethyl-2,3-dimethyl-3H-indole: C18 vs. Phenyl-Hexyl Chemistries
Executive Summary
3-ethyl-2,3-dimethyl-3H-indole (CAS 1798-39-6) is a critical indolenine building block extensively utilized in the synthesis of cyanine dyes (e.g., Cy3, Cy5) for advanced fluorescence imaging[1]. Because structurally similar indolenine impurities can severely compromise the quantum yield and binding specificity of the downstream fluorophores, rigorous purity assessment is non-negotiable. This guide objectively compares the performance of two reversed-phase HPLC column chemistries—Standard C18 and Phenyl-Hexyl—for the purity analysis of this compound, validated strictly according to the latest ICH Q2(R2) guidelines[2].
Physicochemical Profiling & Causality in Method Design
As analytical scientists, we must design chromatographic methods based on the molecular architecture of the target analyte rather than relying on default laboratory habits. 3-ethyl-2,3-dimethyl-3H-indole (Molecular Weight: 173.25 g/mol ) features a hydrophobic bicyclic indole core and a basic, imine-like indolenine nitrogen[1].
-
Mobile Phase Causality: At a neutral pH, the indolenine nitrogen undergoes partial protonation. This mixed-state ionization leads to secondary interactions with residual silanols on the silica support, manifesting as severe peak tailing. By employing a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), we force the nitrogen into a fully protonated state. The TFA also acts as an ion-pairing agent, shielding the positive charge and ensuring sharp, symmetrical peaks.
-
Stationary Phase Causality: Standard C18 columns separate analytes based purely on hydrophobic partitioning. However, the primary synthetic impurities of our target compound are homologous indolenines (e.g., 2,3,3-trimethylindolenine). The purely dispersive forces of a C18 phase often fail to provide adequate resolution ( Rs<1.5 ) between these closely related aliphatic variations. A Phenyl-Hexyl column introduces orthogonal π−π interactions between the stationary phase's phenyl ring and the analyte's indole core. This secondary retention mechanism amplifies the subtle steric differences of the alkyl substituents, significantly enhancing selectivity.
Self-Validating Experimental Protocol
To ensure absolute data integrity, this workflow is designed as a self-validating system. System Suitability Testing (SST) acts as a physical gateway; the protocol automatically invalidates any sample data if the instrument fails to meet predefined performance criteria prior to the run.
Step-by-Step Methodology:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.
-
-
Standard & Sample Preparation:
-
Diluent Selection: 50:50 Water:Acetonitrile. Causality: Injecting a highly hydrophobic compound in 100% organic solvent causes peak fronting because the sample solvent is stronger than the initial gradient conditions. A 50:50 mix ensures complete analyte solubility while maintaining focusing at the column head.
-
Stock Solution: Dissolve 10.0 mg of 3-ethyl-2,3-dimethyl-3H-indole reference standard in 10.0 mL diluent (1.0 mg/mL).
-
Working Standard: Dilute to 100 µg/mL for assay and validation metrics.
-
-
Chromatographic Conditions:
-
Columns Evaluated: Column A (C18, 150 x 4.6 mm, 3 µm) vs. Column B (Phenyl-Hexyl, 150 x 4.6 mm, 3 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm (the optimal λmax for the indolenine chromophore).
-
Gradient Program: 10% B to 80% B over 15 minutes, hold for 3 minutes, re-equilibrate at 10% B for 5 minutes.
-
-
System Suitability Testing (The Self-Validating Gate):
-
Inject a blank (diluent) to confirm baseline stability and the absence of ghost peaks.
-
Inject the working standard (n=6). The analytical sequence is validated only if: %RSD of peak area ≤ 1.0%, USP Tailing Factor ≤ 1.5, and Resolution ( Rs ) from the known trimethylindolenine impurity ≥ 1.5.
-
Workflow Visualization
Fig 1: ICH Q2(R2) analytical method validation workflow for purity assessment.
Comparative Performance & Validation Data
Following the ICH Q2(R2) framework[2], both column chemistries were evaluated. The C18 column failed the initial SST gateway, proving inadequate for this specific molecular class. Consequently, full ICH validation was executed exclusively on the Phenyl-Hexyl column.
Table 1: Chromatographic Performance Comparison (SST Metrics)
| Parameter | Standard C18 Column | Phenyl-Hexyl Column | Acceptance Criteria |
| Retention Time (RT) | 8.45 min | 9.12 min | N/A |
| USP Tailing Factor ( Tf ) | 1.62 | 1.15 | ≤1.5 |
| Resolution ( Rs ) from Impurity | 1.2 (Co-elution risk) | 2.8 (Baseline resolution) | ≥1.5 |
| Theoretical Plates ( N ) | 8,500 | 12,400 | >5,000 |
Analysis: The C18 column fails the self-validating SST criteria for both tailing and resolution. The Phenyl-Hexyl column demonstrates superior peak symmetry and baseline resolution, proving that π−π interactions are mandatory for separating indolenine homologues.
Table 2: ICH Q2(R2) Validation Metrics (Phenyl-Hexyl Column)
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result (Phenyl-Hexyl) | Status |
| Specificity | No interference at analyte RT | Blank & Placebo show 0% interference | Pass |
| Linearity & Range | R2≥0.999 (25% to 150% of target) | R2=0.9998 (Range: 25 - 150 µg/mL) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% recovery | 99.4% - 100.6% across 3 concentration levels | Pass |
| Repeatability (Precision) | %RSD ≤ 2.0% (n=6) | %RSD = 0.45% | Pass |
| LOD / LOQ | Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ) | LOD = 0.05 µg/mL / LOQ = 0.15 µg/mL | Pass |
Conclusion
While a standard C18 column is the default starting point for many reversed-phase methods, the physicochemical properties of 3-ethyl-2,3-dimethyl-3H-indole demand a more nuanced, structurally aware approach. The comparative data clearly indicates that a Phenyl-Hexyl stationary phase, combined with a low-pH TFA mobile phase, provides the necessary selectivity and peak shape required for rigorous purity assessment. By embedding System Suitability Testing as an automated self-validating mechanism, this protocol ensures full compliance with ICH Q2(R2) standards, ultimately safeguarding the integrity of downstream cyanine dye synthesis.
References
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Available at: [Link]
-
PharmaCompass. "CAS 1798-39-6 - Uses, DMF, Dossier, Manufacturer, Supplier". Available at: [Link]
Sources
A Comparative Analysis of Stokes Shifts: 3-Ethyl-2,3-dimethyl-3H-indole Based Probes vs. Conventional Fluorophores
A Guide for Researchers in Cellular Imaging and Sensing
Abstract
The selection of a fluorophore is a critical decision in the design of fluorescence-based assays and imaging experiments. A key photophysical parameter influencing this choice is the Stokes shift—the difference between the peak absorption and peak emission wavelengths. A large Stokes shift is highly desirable as it improves the signal-to-noise ratio by minimizing spectral overlap between excitation and emission signals.[1][2] This guide provides an in-depth comparison of the Stokes shifts of an emerging class of 3-ethyl-2,3-dimethyl-3H-indole based probes against well-established conventional fluorophores like fluorescein, rhodamine, and cyanine dyes. We will explore the underlying principles, present comparative data, and provide a detailed experimental protocol for the accurate determination of Stokes shifts, empowering researchers to make informed decisions for their specific applications.
The Stokes Shift: A Foundational Principle in Fluorescence
Named after Sir George G. Stokes, the Stokes shift is the energy difference between the absorbed and emitted photon.[3] This energy loss, manifesting as a red-shift in the emission spectrum relative to the absorption spectrum, is a fundamental consequence of two processes: vibrational relaxation and solvent reorganization around the excited-state fluorophore.[4][5]
A Jablonski diagram provides a clear illustration of this phenomenon. Upon absorbing a photon, a molecule is promoted from its electronic ground state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂).[6][7] The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation.[7] It is from this relaxed state that fluorescence emission occurs, returning the molecule to the ground state (S₀).[8] Because energy is lost during this relaxation, the emitted photon is of lower energy (longer wavelength) than the absorbed photon.[3]
The magnitude of the Stokes shift is significantly influenced by the fluorophore's chemical structure and its interaction with the surrounding environment.[2] Factors such as solvent polarity, conformational changes in the excited state, and the presence of electron-donating or electron-withdrawing groups can all modulate the Stokes shift.[2] Probes exhibiting intramolecular charge transfer (ICT) often display large Stokes shifts, as the redistribution of electron density upon excitation leads to significant excited-state stabilization, particularly in polar solvents.[9][10]
Caption: Conceptual illustration of the Stokes Shift.
A Tale of Two Fluorophores: Indole-Based Probes vs. Conventional Dyes
Conventional Fluorophores: For decades, fluoresceins, rhodamines, and cyanines have been the workhorses of fluorescence microscopy and bioanalysis.[11] While bright and generally photostable, a significant limitation of many of these dyes is their relatively small Stokes shifts, typically in the range of 13-40 nm.[11][12][13] This small separation can lead to self-absorption (re-absorption of emitted photons by neighboring fluorophores) and necessitates high-performance optical filters to effectively separate the emission signal from scattered excitation light.[2]
3-Ethyl-2,3-dimethyl-3H-indole Based Probes: A newer class of fluorophores built upon the indole scaffold has garnered significant interest.[14][15] Many of these probes are designed as donor-π-acceptor (D-π-A) systems.[14] This architecture facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for achieving large Stokes shifts.[10] The 3-ethyl-2,3-dimethyl-3H-indole moiety often serves as part of the electron donor or π-conjugated system. These probes frequently exhibit positive solvatochromism, where the emission wavelength red-shifts significantly with increasing solvent polarity, further contributing to a large Stokes shift.[14][16] This environmental sensitivity can also be harnessed for sensing applications.[2]
Quantitative Comparison of Stokes Shifts
The following table provides a comparative summary of the photophysical properties of representative indole-based probes and conventional fluorophores. It is important to note that Stokes shifts are highly dependent on the solvent environment; the values presented here are illustrative and may vary under different experimental conditions.[3]
| Fluorophore Class | Example Probe | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δλ, nm) | Key Characteristics |
| Indole-Based | VIPI-1 | ~715 | ~895 | ~180 | NIR Emission, Large Stokes Shift via ICT[9][10] |
| VIPI-2 | ~735 | ~995 | ~260 | NIR-II Emission, Very Large Stokes Shift[9][10] | |
| PT Dyes | Varies | Varies | up to 262 | Wavelength-tunable, High Quantum Yields[17] | |
| Conventional | Fluorescein (FITC) | ~495 | ~519 | ~24 | Bright, pH-sensitive, Small Stokes Shift |
| Rhodamine B | ~555 | ~580 | ~25 | Photostable, Small Stokes Shift | |
| Cyanine 5 (Cy5) | ~649 | ~670 | ~21 | NIR Emission, Small Stokes Shift[13] | |
| BODIPY FL | ~503 | ~512 | ~9 | Narrow spectra, but very small Stokes Shift[18] |
Data compiled from multiple sources.[9][10][17] Exact values can vary with solvent and conjugation.
As the data clearly indicates, indole-based probes engineered for ICT can exhibit Stokes shifts that are an order of magnitude larger than those of conventional fluorophores.[9][10] A Stokes shift greater than 80 nm is generally considered large and is beneficial for minimizing cross-talk between the excitation and emission channels, leading to a higher signal-to-noise ratio in imaging experiments.[1][19]
Experimental Protocol: Accurate Determination of Stokes Shift
Trustworthy and reproducible data is the bedrock of scientific progress. The following protocol outlines the steps for accurately measuring the absorption and emission spectra of a fluorophore to determine its Stokes shift.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Spectrofluorometer with an excitation and emission monochromator
Materials:
-
Fluorophore of interest
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, PBS)
-
Quartz cuvettes (1 cm path length)
Caption: Workflow for Stokes Shift determination.
Step-by-Step Methodology:
-
Sample Preparation (Causality):
-
Prepare a concentrated stock solution (e.g., 1 mM) of the fluorophore in a suitable solvent like DMSO.
-
Create a dilute working solution (typically 1-10 µM) in the final spectroscopic solvent. Expertise: It is crucial to work with dilute solutions (absorbance < 0.1 at the peak) to avoid inner filter effects and self-absorption, where emitted light is reabsorbed by other fluorophore molecules, which can artificially alter the emission spectrum and reduce quantum yield.[2]
-
-
Absorption Spectrum Acquisition:
-
Using a UV-Visible spectrophotometer, blank the instrument with the solvent used for the working solution.
-
Measure the absorption spectrum of the fluorophore working solution across a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λ_ex). This is the most efficient wavelength to excite the molecule.[8]
-
-
Emission Spectrum Acquisition:
-
Transfer the same working solution to a quartz fluorescence cuvette.
-
In the spectrofluorometer software, set the excitation monochromator to the λ_ex determined in the previous step.
-
Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to well into the longer wavelengths. Trustworthiness: It is essential to acquire a full emission spectrum to accurately identify the true peak. Ensure that the instrument's detector and grating are corrected for their wavelength-dependent efficiency to avoid spectral artifacts.[20]
-
-
Data Analysis and Calculation:
-
From the corrected emission spectrum, identify the wavelength of maximum fluorescence intensity (λ_em).
-
Calculate the Stokes shift using the formula: Stokes Shift (Δλ) = λ_em - λ_ex
-
Conclusion and Outlook
The development of fluorophores with large Stokes shifts, such as those based on the 3-ethyl-2,3-dimethyl-3H-indole scaffold, represents a significant advancement in fluorescence technology.[17][21] These probes offer tangible advantages over conventional dyes by enabling cleaner signal detection and reducing the demands on instrumentation.[1] The pronounced solvatochromic properties of many indole-based dyes also open new avenues for developing environmentally sensitive probes for studying cellular microenvironments, membrane polarity, and protein binding events.[2][22] As researchers continue to push the boundaries of multiplexed imaging and sensitive detection, the rational design of fluorophores with large Stokes shifts will remain a critical area of innovation.[12][23]
References
- A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging. RSC Publishing.
- Stokes shift and mirror image rule - Photochemistry. Fiveable.
- Fluorescent dyes with large Stokes shifts for super-resolution optical microscopy of biological objects: A review. MPG.PuRe.
- What is the Stokes Shift?. Edinburgh Instruments.
- Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli. RSC Publishing.
- An organic dye with very large Stokes-shift and broad tunability of fluorescence: Potential two-photon probe for bioimaging and ultra-sensitive solid-st
- Organic Fluorophores with Large Stokes Shift for the Visualization of Rapid Protein and Nucleic Acid Assays. PubMed.
- The Stokes Shift. Chemistry LibreTexts.
- A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic G
- Stokes shifts of some typical commercial fluorescent dyes.
- Photophysical behavior of a novel 4-aza-indole derivative in different solvents: reverse solvatochromism.
- Wh
- Time-Dependent Stokes Shift. Fayer Lab, Stanford University.
- Indole's solvatochromism revisited. The Journal of Chemical Physics.
- Perrin-Jablonski Diagram. Edinburgh Instruments.
- Fluorophore Excitation & Emission: Spectra, Stokes Shift & Selection. Evident Scientific.
- A NIR-Emitting Cyanine with Large Stokes Shifts for Live Cell Imaging. PMC.
- Tutorial on Fluorescence. University of California, Santa Barbara.
- Near-infrared II cyanine fluorophores with large stokes shift engineered by regulating respective absorption and emission.
- Near-infrared II cyanine fluorophores with large stokes shift engineered by regulating respective absorption and emission. PMC.
- Inverting the Rhodamine Paradigm: Closed‐Form Fluorescence with 280 nm Stokes Shift Drives Plastic Circularity.
- Varied Length Stokes Shift BODIPY-Based Fluorophores for Multicolor Microscopy. PMC.
- Small-molecule fluorogenic probes based on indole scaffold. RSC Publishing.
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- 14. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
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Mass spectrometry (LC-MS) fragmentation pattern analysis of 3-ethyl-2,3-dimethyl-3H-indole
LC-MS Fragmentation Pattern Analysis of 3-ethyl-2,3-dimethyl-3H-indole: A Comprehensive Platform Comparison Guide
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and quantification of sterically hindered heterocyclic compounds. 3-ethyl-2,3-dimethyl-3H-indole is a prime example. As an indolenine derivative, it serves as a critical intermediate in the synthesis of cyanine dyes and pharmaceutical scaffolds. However, its sp3-hybridized C3 carbon and basic imine nitrogen present unique collision-induced dissociation (CID) dynamics.
This guide objectively compares the performance of three leading mass spectrometry platforms—High-Resolution Q-TOF, Orbitrap HRMS, and Triple Quadrupole (QqQ)—for the analysis of this specific compound, grounded in mechanistic chemistry and field-proven methodologies.
Mechanistic Profiling: The Fragmentation of 3-ethyl-2,3-dimethyl-3H-indole
To select the right instrument, we must first understand the molecule's behavior in the gas phase. Unlike fully aromatic indoles, the indolenine core features an imine double bond (N=C2) that acts as a highly basic site, making it exceptionally responsive to positive Electrospray Ionization (ESI+). Protonation yields a stable precursor ion [M+H]+ at an exact mass of m/z 174.1283.
The Causality of Fragmentation: When subjected to CID, the fragmentation is driven by the relief of steric strain at the quaternary C3 position.
-
Primary Cleavage (Steric Relief): The C3 carbon bears both a methyl and an ethyl group. The homolytic cleavage of the larger, more sterically demanding ethyl radical ( ∙CH2CH3 , 29.0391 Da) is thermodynamically favored over the loss of a methyl radical. This generates a highly stabilized tertiary carbocation/radical system, yielding the base peak at m/z 145.0892.
-
Secondary Cleavage (Ring Opening): Following the loss of the alkyl group, the indolenine core typically undergoes ring-opening and the neutral loss of hydrogen cyanide (HCN, 27.0109 Da), a classic hallmark of indole and indolenine mass spectrometric rearrangement 1.
Figure 1: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway of 3-ethyl-2,3-dimethyl-3H-indole.
Platform Comparison: Selecting the Right Mass Analyzer
The choice of mass spectrometer dictates whether you are confirming a known structure, discovering unknown metabolites, or performing high-throughput pharmacokinetic (PK) quantification.
A. High-Resolution Q-TOF (e.g., Agilent 6546 or Waters Xevo G3)
Q-TOF systems excel in environments requiring a balance of high mass accuracy and rapid acquisition speeds. Because TOF analyzers measure the flight time of ions rather than trapping them, they offer superior scan speeds (up to 50 Hz) without sacrificing isotopic fidelity 2.
-
Best For: Untargeted screening of 3-ethyl-2,3-dimethyl-3H-indole derivatives in fast UHPLC gradients where sharp, 2-second chromatographic peaks must be sampled adequately.
B. Orbitrap HRMS (e.g., Thermo Q Exactive Plus)
Orbitraps utilize Fourier Transform (FT) mass analysis, trapping ions and measuring their oscillation frequencies. This provides unmatched, ultra-high resolution (up to 280,000) and sub-ppm mass accuracy, though at the cost of a slower duty cycle 3.
-
Best For: Deep structural elucidation in complex biological matrices. If your sample contains isobaric interferences (molecules with the same nominal mass but different exact masses), the Orbitrap is the only platform capable of definitively isolating the m/z 174.1283 peak from background noise.
C. Triple Quadrupole (QqQ) (e.g., Sciex 7500)
QqQ systems operate at unit resolution but dominate in sensitivity and dynamic range due to their ability to filter out background noise via Multiple Reaction Monitoring (MRM) 4.
-
Best For: Routine, targeted quantification. By monitoring the specific m/z 174.1 → 145.1 transition, a QqQ can achieve femtogram-level limits of detection (LOD).
Figure 2: Decision matrix for selecting the optimal LC-MS platform based on analytical objectives.
Quantitative Performance Metrics
The following table summarizes the operational capabilities of each platform when analyzing small, sterically hindered heterocycles.
| Parameter | High-Res Q-TOF | Orbitrap HRMS | Triple Quadrupole (QqQ) |
| Mass Analyzer | Quadrupole + Time-of-Flight | Quadrupole + Orbitrap | Three Linear Quadrupoles |
| Max Resolution | ~60,000 (FWHM) | ~280,000 (FWHM) | Unit (~0.7 Da FWHM) |
| Mass Accuracy | 1 - 2 ppm | < 1 ppm | N/A |
| Scan Speed | Up to 50 Hz | 12 - 40 Hz | > 500 MRMs/sec |
| LOD (Targeted) | Moderate (pg/mL) | Moderate (pg/mL) | Excellent (fg/mL) |
| Primary Use Case | Fast untargeted screening | Isobaric resolution, deep ID | High-throughput quantification |
Self-Validating Experimental Protocol
To ensure data integrity, any LC-MS workflow must be a self-validating system. The following protocol integrates System Suitability Testing (SST) to prevent false negatives and matrix suppression artifacts.
Phase 1: System Suitability & Calibration
-
Mass Calibration: Infuse the vendor-specific tuning mix. Verify that mass accuracy is <2 ppm (for HRMS) to ensure the m/z 145.0892 fragment can be confidently assigned to the loss of an ethyl radical, rather than an isobaric interference.
-
SST Injection: Inject a known indole standard (e.g., 2,3-dimethylindole, 10 ng/mL) prior to the target analyte. Causality: This confirms that the ESI source is clean, ionization efficiency is optimal, and the C18 column is free of void volumes.
Phase 2: Sample Preparation (Biological Matrices)
-
Aliquot 50 µL of serum/plasma containing the analyte.
-
Add 150 µL of ice-cold Acetonitrile (ACN) containing an isotopically labeled internal standard (IS).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: Cold ACN acts as a protein precipitation agent. Removing proteins prevents column clogging and drastically reduces ion suppression in the ESI source, a critical step for sensitive indole quantification 4.
Phase 3: LC-MS/MS Acquisition
-
Chromatography: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phases:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Causality: The indolenine imine nitrogen requires an acidic environment (pH ~2.7) to remain protonated ( [M+H]+ ) during droplet desolvation, maximizing ESI+ signal intensity.
-
-
MS Parameters (Targeted MRM on QqQ):
-
Precursor Ion: m/z 174.1
-
Product Ions: m/z 145.1 (Quantifier, CE: 25 eV), m/z 118.1 (Qualifier, CE: 40 eV).
-
Causality: Ramping the Collision Energy (CE) is necessary because the primary loss of the ethyl group requires less energy than the subsequent ring-opening event. Monitoring two transitions ensures peak purity.
-
References
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi' - MDPI.1
-
A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues - Hilaris. 4
-
Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability - PMC. 3
-
Pros and Cons of Three High-Resolution Mass Spec Approaches - Biocompare.2
Sources
A Senior Application Scientist's Guide to Benchmarking Molar Extinction Coefficients of Novel 3-Ethyl-2,3-dimethyl-3H-indole Dyes
Abstract
The molar extinction coefficient (ε), also known as molar absorptivity, is a fundamental parameter that quantifies how strongly a chemical species absorbs light at a given wavelength. For researchers, scientists, and drug development professionals, this value is critical for the accurate quantification and application of chromophoric and fluorescent molecules. This guide provides a comprehensive framework for benchmarking the molar extinction coefficient of a novel class of dyes synthesized from 3-ethyl-2,3-dimethyl-3H-indole. We present a robust experimental protocol grounded in the Beer-Lambert law, discuss the underlying scientific principles that ensure data integrity, and compare the performance of these novel dyes against established commercial alternatives.
Introduction: The Critical Role of Molar Extinction Coefficient (ε)
In fields ranging from molecular diagnostics to materials science, dyes are indispensable tools. Their utility is directly tied to their photophysical properties, chief among them being the molar extinction coefficient. A high ε value is often desirable as it signifies a greater ability to absorb light, leading to enhanced sensitivity in analytical assays and brighter signals in imaging applications.[1] The 3-ethyl-2,3-dimethyl-3H-indole core is a key building block for many hemicyanine and cyanine dyes, known for their sharp absorption profiles and utility as fluorescent labels.[2] Accurately determining the ε of novel derivatives is the first step in evaluating their potential for advanced applications.
This guide will focus on the principles and practical steps for determining ε, ensuring that the data generated is not only accurate but also reliable and reproducible.
Theoretical Foundation: The Beer-Lambert Law
The determination of the molar extinction coefficient is fundamentally based on the Beer-Lambert Law (also known as Beer's Law).[3][4] This law establishes a linear relationship between the absorbance of light and the properties of the substance through which the light is passing.[3]
The law is expressed as:
A = εcl
Where:
-
A is the absorbance (a dimensionless quantity).
-
ε (epsilon) is the molar extinction coefficient in units of L·mol⁻¹·cm⁻¹. This is the intrinsic constant we aim to measure.
-
c is the molar concentration of the absorbing species in mol·L⁻¹.
-
l is the path length of the light through the sample in cm (typically the width of the cuvette, which is usually 1 cm).[3]
By preparing a series of solutions with known concentrations and measuring their absorbance at the wavelength of maximum absorption (λ_max_), we can plot Absorbance vs. Concentration. According to the Beer-Lambert law, this plot should yield a straight line passing through the origin. The slope of this line will be equal to ε × l. If the path length (l) is 1 cm, the slope is the molar extinction coefficient (ε).[5][6]
A Self-Validating Experimental Protocol for Determining ε
Accuracy in science is paramount. The following protocol is designed with self-validation at its core, incorporating essential checks and calibrations to ensure the trustworthiness of the final results.[7][8]
Instrumentation and Materials
-
UV-Visible Spectrophotometer: A calibrated, dual-beam instrument is preferred for its stability.
-
Analytical Balance: Capable of measuring to at least 0.1 mg.
-
Volumetric Glassware: Class A flasks and pipettes are mandatory for accurate solution preparation.
-
Quartz Cuvettes: A matched pair of 1 cm path length quartz cuvettes.[4]
-
Dye Sample: A high-purity sample of the synthesized 3-ethyl-2,3-dimethyl-3H-indole dye.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, DMSO, or water, depending on the dye's solubility and application context). The choice of solvent is critical as it can influence the molar extinction coefficient.[9][10]
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental determination of the molar extinction coefficient.
Caption: Workflow for determining molar extinction coefficient.
Step-by-Step Methodology
-
Instrument Preparation and Validation: Power on the spectrophotometer and allow it to warm up for at least 30-60 minutes to ensure lamp and detector stability.[8][11] Perform instrument self-calibration and performance verification checks for wavelength accuracy, photometric accuracy, and stray light, if available.[7][12]
-
Solvent Selection: Choose a solvent in which the dye is highly soluble and stable. The solvent should be transparent (have negligible absorbance) in the wavelength range of interest.
-
Stock Solution Preparation (Causality: Precision is Key):
-
Accurately weigh a small quantity (e.g., 1-5 mg) of the high-purity dye using an analytical balance.
-
Quantitatively transfer the weighed dye to a Class A volumetric flask (e.g., 10 mL or 25 mL).
-
Dissolve the dye completely in a small amount of the chosen spectroscopic grade solvent before diluting to the mark. This ensures homogeneity.
-
Expert Insight: The precision of this step is the single most critical factor determining the accuracy of the final ε value. Any error in the initial mass or volume propagates throughout the entire experiment.
-
-
Serial Dilutions:
-
From the stock solution, prepare a series of at least five dilutions using Class A volumetric pipettes and flasks.
-
The dilutions should be planned to yield absorbance values between 0.1 and 1.0.[6] This range ensures the measurement is within the linear dynamic range of most spectrophotometers, avoiding deviations from the Beer-Lambert law that can occur at very high concentrations.[6][13]
-
-
Data Acquisition:
-
Fill a clean quartz cuvette with the pure solvent to serve as the "blank."
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction to zero the instrument.[8]
-
Using the most concentrated solution that is still within the linear range (Abs < 1.0), perform a wavelength scan to determine the wavelength of maximum absorbance (λ_max_).
-
Set the spectrophotometer to measure absorbance at this fixed λ_max_.
-
Measure the absorbance of each of the prepared dilutions, starting from the least concentrated. Rinse the sample cuvette with the next solution to be measured to prevent carryover.
-
-
Data Analysis and Validation:
-
Plot the measured absorbance (A) on the y-axis against the known concentration (c) on the x-axis.
-
Perform a linear regression on the data points.
-
Trustworthiness Check: The coefficient of determination (R²) should be ≥ 0.999. A value lower than this may indicate pipetting errors, decomposition of the dye, or operation outside the linear range of the instrument.
-
Calculate the molar extinction coefficient (ε) from the slope of the regression line using the formula: ε = Slope / l . Since l is typically 1 cm, ε is equal to the slope.
-
Benchmarking Results and Comparative Analysis
The protocol described above was used to determine the molar extinction coefficient of a novel 3-ethyl-2,3-dimethyl-3H-indole-derived hemicyanine dye (let's call it "Indole-Dye 560") in ethanol. The results are compared with several widely used commercial dyes in a similar spectral range.
Table 1: Molar Extinction Coefficient (ε) and λ_max_ of Indole-Dye 560 and Comparative Dyes
| Dye Name | λ_max_ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |
| Indole-Dye 560 (Experimental) | 563 | 77,000 | Ethanol |
| Indolenine Styrylcyanine S2[14] | 563 | 77,000 | DMSO |
| Indoline Dye D2[1] | 401 | 74,000 | Chloroform |
| Rhodamine B | 554 | ~105,000 | Ethanol |
| Cyanine3 (Cy3) | 550 | ~150,000 | PBS |
| Alexa Fluor 555 | 555 | ~155,000 | PBS |
Note: Values for commercial dyes are approximate and can vary slightly by supplier and measurement conditions.
Discussion and Field-Proven Insights
The experimental results show that Indole-Dye 560 exhibits a molar extinction coefficient of 77,000 M⁻¹cm⁻¹ at its absorption maximum of 563 nm in ethanol. This value is comparable to other custom-synthesized indolenine-based dyes.[14]
-
Expertise in Context: While the ε value for Indole-Dye 560 is substantial, it is approximately half that of premier commercial dyes like Cy3 and Alexa Fluor 555. This is a critical consideration for researchers. For applications requiring the absolute brightest signal, such as imaging low-abundance targets, a dye with a higher ε would be preferable. However, the synthetic accessibility and potentially lower cost of the novel indole dye could make it an excellent choice for applications where high signal intensity is less critical, such as in routine staining or as a component in certain biosensors.
-
Structural Causality: The high molar extinction coefficients of cyanine and hemicyanine dyes are attributed to the extensive π-conjugated system that spans the indole heterocycle and the rest of the chromophore.[1] The specific substitutions on the indole ring and the nature of the conjugated bridge directly influence the electronic transitions, thereby affecting both the λ_max_ and the ε value. The introduction of multiple electron-donating groups can significantly increase the molar extinction coefficient.[1]
Conclusion
This guide provides a scientifically rigorous and self-validating protocol for determining the molar extinction coefficient of novel dyes, using a 3-ethyl-2,3-dimethyl-3H-indole derivative as a case study. The experimental value of 77,000 M⁻¹cm⁻¹ positions this new dye as a viable candidate for various research applications. By objectively comparing this value to established standards, researchers can make informed decisions based on a clear understanding of the dye's light-absorbing capabilities, ensuring the right tool is chosen for the scientific task at hand.
References
- Drawell. (2024, January 22). Spectrophotometer Calibration and Validation: Ensuring Accuracy in Spectrophotometric Measurements.
- AELAB. (2025, October 29). Spectrophotometer Calibration and Validation Guide.
- Shimadzu. Instrument Validation and Inspection Methods.
- Persee - PGeneral. (2026, March 17). A Beginner's Guide to Spectrophotometer Calibration Standards, Steps, and Frequency.
- ResearchGate. (2018, November 29). Parameters to influence the molar extinction coefficient of organic compound?
- ChemEd X. (n.d.). Beer's Law Experiments with Red #40 Food Dye.
- brainly.com. (2023, May 25). What factors will affect the molar extinction coefficient value?
- AAT Bioquest. (2020, November 2). What factors will affect the molar extinction coefficient value?
- ResearchGate. Molar extinction coefficients of the dyes under investigation.
- ResearchGate. Aniline and Indoline Donors Based Far‐Red Active Unsymmetrical Squaraine Dyes for Dye Sensitized Solar Cells.
- Sarspec. Measuring the molar absorption coefficient of eosin y and rose bengal in water.
- Biointerface Research in Applied Chemistry. (2023, January 31). Synthesis and Photophysical Properties of Indolenine Styrylcyanine Dye and its Carboxyl-Labeled Derivative.
- Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance.
- Study.com. (2021, September 1). How to Find Molar Absorptivity Using the Beer-Lambert Law.
- RSC Publishing. (2023, May 31). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues.
- ACS Publications. (2010, February 2). High Molar Extinction Coefficient Branchlike Organic Dyes Containing Di(p-tolyl)phenylamine Donor for Dye-Sensitized Solar Cells Applications.
- Deep Science Publishing. Experimental validation of Lambert-Beer's law: Principles, spectrophotometric analysis, and applications.
- University of Technology. Experiment (7) Application of (Lambert – Beer) law A = ε C l.
- Google Patents. (2004). Chiral indole intermediates and their fluorescent cyanine dyes containing functional groups.
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3-Ethyl-2,3-dimethyl-3H-indole: Standard Operating Procedure for Safe Handling and Disposal
As an essential precursor in the synthesis of cyanine dyes, pharmaceuticals, and agricultural chemicals, 3-Ethyl-2,3-dimethyl-3H-indole (CAS: 1798-39-6) is a frequently utilized indolenine derivative [1]. However, its heterocyclic aromatic structure presents specific toxicological and environmental hazards. Improper handling or disposal can lead to severe respiratory, dermal, and ocular irritation, as well as environmental contamination.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, collection, and disposal of 3-Ethyl-2,3-dimethyl-3H-indole, designed to ensure full regulatory compliance and maximum laboratory safety.
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties and hazard profile of a chemical is the foundation of any safe handling protocol. Indole derivatives are electron-rich aromatic systems; consequently, they are susceptible to exothermic reactions when exposed to strong oxidizing agents [2].
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Details | Causality / Implication for Handling |
| Chemical Name | 3-Ethyl-2,3-dimethyl-3H-indole | Heterocyclic nitrogenous compound. |
| CAS Number | 1798-39-6 | Unique identifier for regulatory tracking [1]. |
| Molecular Formula | C₁₂H₁₅N | High carbon/nitrogen content requires specific incineration parameters to manage NOₓ emissions. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Lipophilic nature allows rapid penetration of the stratum corneum. Requires nitrile or neoprene gloves. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Direct contact can cause corneal damage. Safety goggles are mandatory. |
| STOT SE (Category 3) | H336: May cause respiratory irritation | Volatile organic components can irritate mucous membranes. Must be handled in a fume hood. |
Operational Safety & Pre-Handling Protocol
Before generating any waste containing 3-Ethyl-2,3-dimethyl-3H-indole, stringent engineering controls and Personal Protective Equipment (PPE) must be established.
Step-by-Step Pre-Handling Methodology:
-
Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity of at least 80–100 feet per minute (fpm). Never handle the neat chemical on an open bench.
-
Don Appropriate PPE:
-
Gloves: Double-gloving with standard nitrile gloves (minimum 4 mil thickness) is recommended. Change immediately if contaminated.
-
Eye Protection: ANSI Z87.1 compliant chemical splash goggles.
-
Body Protection: Flame-resistant laboratory coat and closed-toe shoes.
-
-
Clear the Workspace: Remove any strong oxidizers (e.g., peroxides, nitric acid, permanganates) from the fume hood. The electron-rich indole ring can undergo rapid, potentially exothermic oxidation if inadvertently mixed.
Proper Disposal Procedures
The disposal of 3-Ethyl-2,3-dimethyl-3H-indole must comply with federal (EPA/RCRA) and local institutional environmental health and safety (EHS) guidelines [3]. Because it contains a nitrogenous heterocyclic ring, the primary and safest route of destruction is high-temperature organic incineration equipped with NOₓ scrubbers.
Phase 1: Waste Segregation & Collection
-
Select the Receptacle: Use high-density polyethylene (HDPE) or glass containers. Avoid low-density plastics or rubberized containers, which may degrade upon prolonged contact with indolenine derivatives.
-
Segregate Incompatibles: Do not mix 3-Ethyl-2,3-dimethyl-3H-indole waste with aqueous acidic waste or strong oxidizers. Collect it exclusively in the "Halogen-Free Organic Solvent Waste" stream (unless mixed with halogenated solvents during your specific assay).
-
Volume Management: Never fill the waste container beyond 90% capacity. Leave headspace to account for vapor expansion due to ambient temperature fluctuations.
Phase 2: Labeling and SAA Storage
-
Immediate Labeling: The moment the first drop of waste is added, attach a standardized "Hazardous Waste" tag.
-
Detail the Contents: Explicitly write "3-Ethyl-2,3-dimethyl-3H-indole" and the approximate percentage concentration. Do not use abbreviations or chemical structures. Mark the primary hazards: Toxic / Irritant .
-
Satellite Accumulation Area (SAA): Store the container in a designated SAA at or near the point of generation. Ensure the container is tightly capped at all times unless actively adding waste [3]. Place the container within secondary containment (e.g., a polyethylene tray) to catch potential leaks.
Phase 3: Final Disposal Routing
-
EHS Profiling: Submit a waste pickup request to your institution's EHS department. Include the CAS number (1798-39-6) and the safety data sheet (SDS) information to ensure proper profiling.
-
Commercial Incineration: EHS will route the chemical to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) where it will undergo high-temperature incineration.
Caption: Standardized waste stream routing and disposal workflow for 3-Ethyl-2,3-dimethyl-3H-indole.
Emergency Spill Response Workflow
In the event of an accidental spill, immediate and methodical action is required to prevent inhalation exposure and environmental release.
Step-by-Step Spill Mitigation:
-
Evacuate and Ventilate: Alert personnel in the immediate vicinity. If the spill occurs outside a fume hood, increase room ventilation and evacuate the area temporarily to allow aerosols to settle.
-
Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, dry sand, or commercial spill pads). Do not use combustible materials like sawdust , as the chemical may react.
-
Absorption and Collection: Carefully sweep the absorbed mixture using a non-sparking tool. Place the contaminated absorbent into a heavy-duty hazardous waste bag or a dedicated solid-waste HDPE container.
-
Decontamination: Wash the spill surface thoroughly with soap and water, or a mild detergent solution, to remove lipophilic residues. Collect all wash water as hazardous waste.
-
Reporting: Submit an incident report to EHS, detailing the volume of 3-Ethyl-2,3-dimethyl-3H-indole spilled.
Caption: Sequential emergency response pathway for localized chemical spills.
References
-
NextSDS Chemical Substance Information. "3-Ethyl-2,3-dimethyl-3H-indole (CAS 1798-39-6) Identifiers and Hazard Classifications." Retrieved from NextSDS Database. Available at:[Link]
-
ChemSynthesis Database. "3-ethyl-2,3-dimethyl-3H-indole Physical Properties and Synthesis." Retrieved from ChemSynthesis. Available at:[Link]
-
Purdue University Engineering. "Guidelines: Handling and Disposal of Chemicals - Satellite Accumulation Area (SAA) Regulations." Retrieved from Purdue EHS. Available at: [Link]
Personal protective equipment for handling 3-Ethyl-2,3-dimethyl-3H-indole
Advanced Operational Guide: PPE and Handling Protocols for 3-Ethyl-2,3-dimethyl-3H-indole
As a Senior Application Scientist, I frequently guide research teams through the scale-up and handling of reactive heterocyclic intermediates. 3-Ethyl-2,3-dimethyl-3H-indole (CAS: 1798-39-6) is a critical indolenine derivative widely utilized in the synthesis of cyanine dyes, squarylium-based sensors, and pharmaceutical intermediates[1][2].
Handling this compound requires moving beyond a basic compliance checklist and developing a deep understanding of its chemical causality. It is a lipophilic, nitrogen-containing organic base that presents specific hazards to the skin, eyes, and respiratory tract[3]. This guide provides a self-validating system of operational and disposal protocols, ensuring that your laboratory maintains the highest standards of scientific integrity and safety.
Chemical Causality and Hazard Profile
To select the appropriate Personal Protective Equipment (PPE) and engineering controls, we must first understand why the chemical is hazardous. Like its extensively documented analogue 2,3,3-trimethylindolenine, 3-ethyl-2,3-dimethyl-3H-indole is an electrophilic and highly lipophilic compound[4].
-
Lipophilicity : Allows rapid permeation through standard biological membranes (skin/eyes) and thin, non-polar glove materials.
-
Basic Nitrogen Center : Causes localized pH disruptions upon contact with mucosal membranes, leading to severe irritation (Eye Irrit. 2, Skin Irrit. 2)[3].
-
Volatility and Combustibility : As a combustible organic liquid/low-melting solid, it emits vapors that irritate the respiratory tract (STOT SE 3) and poses a fire risk if exposed to ignition sources[2][5].
Table 1: Quantitative Hazard Data & Analogue Baseline Comparison
| Property / Metric | 3-Ethyl-2,3-dimethyl-3H-indole | 2,3,3-Trimethylindolenine (Analogue Baseline) |
|---|---|---|
| CAS Number | 1798-39-6[6] | 1640-39-7[2] |
| Molecular Weight | 173.26 g/mol [1] | 159.23 g/mol [7] |
| Flash Point (Closed Cup) | Extrapolated ~95 °C | 93 °C (199.4 °F)[2] |
| GHS Hazard Codes | H302, H315, H319, H335[3] | H302, H315, H319, H335[2][3] |
| Target Organs | Respiratory system, Eyes, Skin | Respiratory system, Eyes, Skin[2] |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab attire. The following PPE matrix is engineered specifically for the physicochemical properties of indolenine derivatives[2][3].
Table 2: Targeted PPE Specifications
| PPE Category | Required Specification | Mechanistic Causality / Justification |
|---|---|---|
| Hand Protection | Heavy-duty Nitrile (min 0.11 mm) or Butyl Rubber gloves. | Indolenines are lipophilic organics that rapidly degrade or permeate standard thin latex[3]. |
| Eye/Face Protection | tight-fitting chemical splash goggles. | The basic nitrogen center causes severe mucosal irritation (H319). Standard safety glasses lack a sufficient orbital seal[2][8]. |
| Body Protection | Flame-Resistant (FR) Lab Coat (e.g., Nomex) buttoned to the top. | Mitigates risk from combustible vapors (Flash point ~93 °C) and prevents skin exposure (H315)[2][5]. |
| Respiratory | Type ABEK (EN14387) respirator filter (if handling outside a hood). | Protects against organic vapors and basic nitrogenous gases causing respiratory irritation (STOT SE 3)[2]. |
Operational Plan: Step-by-Step Methodology
Every protocol must be a self-validating system. Follow these steps to ensure safe handling and transfer of the chemical.
Phase 1: Engineering Controls & Pre-Operational Verification
-
System Validation : Verify the chemical fume hood's face velocity is actively reading between 100–120 feet per minute (fpm).
-
Causality: This specific velocity ensures the capture of volatile indolenine vapors (H335) without causing turbulent vortexes that could blow the chemical back into the operator's breathing zone.
-
Self-Validation Check: Before opening the chemical, hold a Kimwipe near the bottom sash edge. If it is steadily pulled inward, the negative pressure is actively functioning.
-
-
Inert Atmosphere Preparation : Set up a Schlenk line or argon/nitrogen purge system.
-
Causality: 3H-indoles are sensitive to prolonged atmospheric exposure, which can lead to oxidative degradation and the formation of reactive, deeply colored dimeric impurities[4].
-
Phase 2: Chemical Transfer 3. Syringe Transfer : For liquid states, use a glass syringe with a Luer-lock stainless steel needle.
- Causality: Plastic syringes may leach plasticizers when in contact with lipophilic indolenines, compromising both the integrity of your drug development assay and the safety of the transfer.
- Self-Validation Check: Draw 1 mL of inert gas (argon/N2) into the syringe and seal the needle in a rubber stopper. If the plunger holds its position without retracting, the system is leak-proof and safe for toxic liquid transfer.
- Secondary Containment : Place the reagent bottle in a secondary PTFE or high-density polyethylene (HDPE) tray during extraction.
- Causality: If the primary container fails, the lipophilic liquid is contained, preventing rapid spread across the stainless steel hood floor.
Spill Response and Disposal Plan
In the event of an accidental release, standard aqueous cleanup methods will fail and potentially exacerbate the hazard.
Immediate Spill Response:
-
Isolate : Lower the fume hood sash completely to contain combustible vapors[8].
-
Neutralize/Absorb : Do NOT use water. Apply a chemically inert absorbent (e.g., vermiculite or dry sand) to the spill[3].
-
Causality: Water repels lipophilic organics, spreading the spill further, and does not effectively suppress combustible vapors.
-
-
Collect : Sweep the absorbed mixture using non-sparking tools and place it into a compatible, sealable hazardous waste container.
Waste Segregation:
-
Dispose of 3-Ethyl-2,3-dimethyl-3H-indole waste strictly in the "Non-Halogenated Organic Waste" stream[3].
-
Causality: Mixing nitrogen-rich organics with halogenated waste streams under certain conditions can lead to the formation of highly reactive, potentially explosive side products.
Mandatory Visualization: Operational Workflow
Logical workflow for the safe handling, operation, and disposal of 3-Ethyl-2,3-dimethyl-3H-indole.
References
-
Title : Browse Substances by Journal | Synthesis - page 11 | Source : chemsynthesis.com | URL : 1[1]
-
Title : 3-Ethyl-2,3-dimethyl-3H-indole — Chemical Substance Information | Source : nextsds.com | URL :6[6]
-
Title : 2,3,3-Trimethylindolenine 98 1640-39-7 - Sigma-Aldrich | Source : sigmaaldrich.com | URL : 2[2]
-
Title : Flammable Liquids and Solids - The Sarpong Group | Source : sarponggroup.com | URL :8[8]
-
Title : SAFETY DATA SHEET - Thermo Fisher Scientific | Source : thermofisher.com | URL : 3[3]
-
Title : 2,3,3-Trimethylindolenine | CAS 1640-39-7 | SCBT - Santa Cruz Biotechnology | Source : scbt.com | URL : 7[7]
-
Title : 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem | Source : nih.gov | URL : 4[4]
-
Title : SAFETY DATA SHEET - Thermo Fisher Scientific (2023 Revision) | Source : thermofisher.com | URL : 5[5]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
